molecular formula C21H25N5O2 B15568688 Atevirdine CAS No. 136816-75-6; 138540-32-6

Atevirdine

Katalognummer: B15568688
CAS-Nummer: 136816-75-6; 138540-32-6
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: UCPOMLWZWRTIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Atevirdine has been used in trials studying the treatment of HIV Infections.
This compound is a non-nucleoside reverse transcriptase inhibitor. This compound is active against AZT-resistant virus strains.
This compound MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits replication of HIV-1;  U 87201E is the methanesulfonate salt
See also: this compound Mesylate (active moiety of).

Eigenschaften

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPOMLWZWRTIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159940
Record name Atevirdine
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136816-75-6
Record name Atevirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136816-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atevirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atevirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATEVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atevirdine's Mechanism of Action on HIV-1 Reverse Transcriptase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with other NNRTIs, this compound targets the viral enzyme reverse transcriptase (RT), a critical component in the HIV-1 replication cycle responsible for converting the viral RNA genome into proviral DNA. This document provides a comprehensive technical overview of this compound's mechanism of action, including its binding kinetics, inhibitory activity, and the development of resistance.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Its mechanism of action involves binding to a specific, allosteric site on the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.

Binding to the NNRTI Binding Pocket: this compound binds to a hydrophobic pocket located on the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the polymerase active site. This NNRTI binding pocket (NNIBP) is a flexible region, and the binding of this compound induces a conformational change in the enzyme. This induced fit alters the spatial arrangement of key amino acid residues within the catalytic site, thereby disrupting the enzyme's function.

Inhibition of DNA Polymerase Activity: The conformational change induced by this compound binding ultimately inhibits the DNA polymerase activity of reverse transcriptase. This allosteric inhibition prevents the enzyme from effectively catalyzing the synthesis of viral DNA from the RNA template, thus halting the replication cycle of HIV-1.

This compound Mechanism of Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Proviral_DNA Proviral DNA Active_Site->Proviral_DNA Catalyzes Synthesis Inhibition Inhibition of DNA Synthesis NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->Active_Site Induces Conformational Change This compound This compound This compound->NNIBP Binds to dNTPs Deoxynucleoside Triphosphates dNTPs->Active_Site Substrate Viral_RNA Viral RNA Template Viral_RNA->Active_Site Template

Caption: this compound binds to the NNRTI binding pocket, allosterically inhibiting DNA synthesis.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the enzyme's activity or viral replication.

Parameter Value Assay Conditions Reference
Median IC50 0.74 µMAgainst a panel of clinical HIV-1 isolates[1]
IC50 Range 0.06 - 1.60 µMAgainst clinical HIV-1 isolates with varying zidovudine (B1683550) and didanosine (B1670492) resistance[1]

Resistance to this compound

A significant challenge with NNRTIs, including this compound, is the relatively rapid development of viral resistance. This resistance is primarily caused by specific amino acid mutations within the NNRTI binding pocket, which can reduce the binding affinity of the drug.

Common this compound Resistance Mutations: Clinical studies have identified several key mutations in the reverse transcriptase gene that confer resistance to this compound.

Mutation Effect on this compound Susceptibility Cross-Resistance Reference
K103N A common mutation that confers resistance to this compound.Confers cross-resistance to other NNRTIs like nevirapine (B1678648) and efavirenz.[2]
Y181C Frequently observed in patients treated with this compound, leading to resistance.Confers cross-resistance to other NNRTIs.[2]

It is important to note that the presence of certain mutations can sometimes increase susceptibility to other antiretroviral drugs, a phenomenon known as hypersensitivity. However, cross-resistance among NNRTIs is a more common outcome.

Experimental Protocols

The evaluation of this compound's mechanism of action and potency relies on standardized biochemical and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and purified recombinant HIV-1 RT.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

  • Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

RT_Inhibition_Assay Start Start Prepare_Mix Prepare Reaction Mix (Template, Primer, dNTPs, HIV-1 RT) Start->Prepare_Mix Add_Inhibitor Add Serial Dilutions of this compound Prepare_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Precipitate Stop Reaction & Precipitate DNA Incubate->Stop_Precipitate Quantify Quantify Radiolabel Incorporation Stop_Precipitate->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a standard HIV-1 reverse transcriptase inhibition assay.
Cell-Based HIV-1 Replication Assay (p24 Antigen Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context by quantifying the production of the viral p24 capsid protein.[3][4]

Methodology:

  • Cell Culture: Susceptible T-cell lines (e.g., MT-2, C8166) or peripheral blood mononuclear cells (PBMCs) are cultured.[3]

  • Compound Treatment: Cells are pre-incubated with serial dilutions of this compound.

  • Viral Infection: The treated cells are then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Supernatant Collection: The cell culture supernatant is collected at specific time points.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

  • Data Analysis: The reduction in p24 production in the presence of this compound is used to calculate the EC50 (50% effective concentration).

p24_Antigen_Assay Start Start Culture_Cells Culture Susceptible T-cells Start->Culture_Cells Treat_Cells Treat Cells with this compound Dilutions Culture_Cells->Treat_Cells Infect_Cells Infect Cells with HIV-1 Treat_Cells->Infect_Cells Incubate_Cells Incubate for Several Days Infect_Cells->Incubate_Cells Collect_Supernatant Collect Culture Supernatant Incubate_Cells->Collect_Supernatant p24_ELISA Quantify p24 Antigen via ELISA Collect_Supernatant->p24_ELISA Analyze Calculate EC50 p24_ELISA->Analyze End End Analyze->End

Caption: Workflow for a cell-based HIV-1 replication assay (p24 antigen assay).

Conclusion

This compound exemplifies the mechanism of action of non-nucleoside reverse transcriptase inhibitors by binding to an allosteric site on HIV-1 RT and inducing a conformational change that disrupts its catalytic function. While demonstrating in vitro potency, the clinical development of this compound has been hampered by factors including the emergence of drug resistance. The study of this compound and its interactions with wild-type and mutant forms of HIV-1 reverse transcriptase continues to provide valuable insights for the design and development of next-generation NNRTIs with improved resistance profiles.

References

What is the chemical structure of Atevirdine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Atevirdine

Introduction

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2][3] As a member of the bisheteroarylpiperazine (BHAP) class of compounds, its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound with a complex heterocyclic structure. The key quantitative data for this compound and its commonly used mesylate salt are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name [4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Chemical Formula C21H25N5O2
Molecular Weight 379.46 g/mol
CAS Number 136816-75-6
Appearance White to light yellow solid
Melting Point 153-154 °C
SMILES CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
InChI Key UCPOMLWZWRTIAA-UHFFFAOYSA-N
Table 2: Properties of this compound Mesylate
PropertyValueSource
IUPAC Name [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid
Chemical Formula C22H29N5O5S
Molecular Weight 475.56 g/mol
CAS Number 138540-32-6
Melting Point 215-216 °C (crystals from diethyl ether)

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A practical, large-scale synthesis has been described which consists of three main steps.

Step 1: N-ethylation of 3-amino-2-chloropyridine The starting material, 3-amino-2-chloropyridine, is N-ethylated. This is achieved by converting it into an acetimidate using trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. The resulting intermediate is then reduced with diisobutylaluminium hydride (DIBAL) in toluene (B28343) at a low temperature (<-10 °C).

Step 2: Synthesis of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine The N-ethyl derivative from the first step is heated with an excess of piperazine (B1678402) at approximately 170 °C under moderate pressure. The resulting product, 3-(N-ethylamino)-2-(1-piperazinyl)pyridine, is then purified by crystallization from water.

Step 3: Coupling and Salt Formation The purified piperazinylpyridine derivative is coupled with 5-methoxyindole-2-carboxylic acid (MICA). This coupling is facilitated by 1,1'-carbonyldiimidazole (B1668759) (CDI) in dichloromethane (B109758) at 30 °C. The resulting this compound free base is then converted to its mesylate salt by treatment with methanesulfonic acid in methanol (B129727) at 25 °C, followed by crystallization.

An earlier synthetic route started with 2-chloro-3-nitropyridine, which was reacted with piperazine. The secondary amine of the piperazine was protected, the nitro group reduced, and then reductively alkylated to introduce the ethyl group. After deprotection, the resulting amine was reacted with an imidazolide (B1226674) derivative of 5-methoxy-3-indoleacetic acid to yield this compound.

Antiviral Activity Assay

The antiviral activity of this compound against HIV-1 has been assessed using various cell-based assays. One common method is the XTT assay, which measures the inhibition of virus-induced cell killing.

General Protocol for XTT Assay:

  • Cell Culture: Human CEM-SS cells are propagated in an appropriate cell culture medium.

  • Virus Infection: A known concentration of HIV-1 is used to infect the CEM-SS cells.

  • Drug Treatment: The infected cells are treated with various concentrations of this compound.

  • Incubation: The treated and untreated infected cells, along with uninfected control cells, are incubated for a period that allows for virus replication and cytopathic effects to become apparent.

  • XTT Staining: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the cell cultures. Viable cells will metabolize the XTT to a formazan (B1609692) product, which has a characteristic absorbance.

  • Data Analysis: The absorbance is measured using a spectrophotometer. The concentration of this compound that results in a 50% inhibition of virus-induced cell killing (EC50) is then calculated.

Table 3: In Vitro Antiviral Activity of this compound
Cell LineAssayParameterValueSource
CEM-SSXTTEC5010 x 10⁻⁴ µM
MT-2CytotoxicityCC50> 10 µM

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active. They bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.

Atevirdine_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_host_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NNRTI) This compound->RT Allosteric Inhibition

Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of HIV infections. Studies have investigated its safety, tolerance, and efficacy, both as a monotherapy and in combination with other antiretroviral agents. However, its use as a monotherapy was not supported by clinical data. This compound is primarily of interest in a research context and as a lead compound for the development of other NNRTIs, such as Delavirdine.

References

Atevirdine: A Technical Chronicle of a Pioneering NNRTI

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Development, and Scientific Underpinnings of a First-Generation HIV-1 Reverse Transcriptase Inhibitor

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the story of atevirdine (B1665816) (U-87201E) offers a compelling case study in the pioneering era of non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery. Developed by The Upjohn Company in the early 1990s, this compound was among the vanguard of a new class of antiretroviral agents that would fundamentally alter the therapeutic landscape for individuals infected with Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive retrospective of this compound's journey, from its chemical synthesis and preclinical evaluation to its clinical investigation, detailing the experimental methodologies and quantitative data that defined its development.

Discovery and Preclinical Development: The Rise of a Bisheteroarylpiperazine

This compound emerged from a class of compounds known as bisheteroarylpiperazines (BHAPs), which were identified as potent inhibitors of HIV-1 reverse transcriptase (RT). The discovery of this class was a significant step forward in the development of non-competitive RT inhibitors.

Synthesis and Structure-Activity Relationship (SAR)

The chemical synthesis of this compound involves a multi-step process. A key step is the aromatic displacement of chlorine from 2-chloro-3-nitropyridine (B167233) by piperazine. Following protection of the secondary amine, reduction of the nitro group, and subsequent reductive alkylation, the protecting group is removed. The final step involves the reaction of the resulting amine with an imidazolide (B1226674) derivative of 5-methoxy-3-indoleacetic acid to yield this compound.[1]

Structure-activity relationship (SAR) studies of the BHAP class revealed critical insights into the features necessary for potent anti-HIV activity. A major route of metabolism for this compound and its analogue delavirdine (B1662856) is the oxidative N-dealkylation of the substituent on the pyridine (B92270) ring. Research into novel BHAP analogues focused on modifying this substituent to enhance metabolic stability while retaining inhibitory activity. For instance, replacing the ethylamino group with alkoxy or tert-butylamino substituents was explored. Generally, 3-ethoxy or 3-isopropoxy substituents on the pyridine ring resulted in enhanced metabolic stability, and the nature of the indole (B1671886) substitution was also found to play a significant role.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect through a non-competitive mechanism of action, a hallmark of the NNRTI class. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogues bind. This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2][3][4] The binding of NNRTIs like this compound is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.

dot

G cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Atevirdine_Action This compound Mechanism Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral mRNA Assembly & Budding Assembly & Budding Translation->Assembly & Budding Viral Proteins Mature Virion Mature Virion Assembly & Budding->Mature Virion This compound This compound HIV1_RT HIV-1 Reverse Transcriptase This compound->HIV1_RT Binds to allosteric site HIV1_RT->Reverse Transcription Inhibits G cluster_workflow HIV-1 RT Inhibition Assay Workflow A Prepare Reaction Mix (Template, Primer, dNTPs, Enzyme) B Add this compound (Serial Dilutions) A->B C Incubate at 37°C B->C D Transfer to Streptavidin Plate C->D E Add Anti-DIG-HRP D->E F Add Colorimetric Substrate E->F G Measure Absorbance F->G H Calculate IC50 G->H G cluster_workflow Cell-Based Anti-HIV Assay Workflow A Seed Susceptible Cells B Infect with HIV-1 A->B C Add this compound (Serial Dilutions) B->C D Incubate for 4-7 Days C->D E Collect Supernatant D->E F Quantify p24 Antigen (ELISA) E->F G Calculate EC50 F->G

References

Atevirdine synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1. This technical guide provides a comprehensive overview of the synthetic pathways for this compound, with a focus on a practical, production-scale process. The synthesis involves the coupling of two key heterocyclic intermediates: a substituted piperazinylpyridine and a methoxyindole. This document outlines the starting materials, detailed experimental protocols, and quantitative data associated with the synthesis of this compound.

This compound Synthesis Pathway

The synthesis of this compound can be approached via different routes. An earlier, five-step synthesis commencing from 2-chloro-3-nitropyridine (B167233) was developed for initial studies. However, for larger scale production, a more efficient, three-step synthesis was devised, which offers higher yields and utilizes more readily available starting materials. This guide will focus on the latter, more practical approach.

The retrosynthetic analysis of this compound (1) disconnects the central amide bond, leading to two primary building blocks: 3-(N-ethylamino)-2-(1-piperazinyl)pyridine (2) and 5-methoxyindole-2-carboxylic acid (3). The indole (B1671886) component (3) is commercially available. Therefore, the core of the synthesis lies in the efficient preparation of the substituted piperazinylpyridine intermediate (2).

Atevirdine_Synthesis SM1 3-Amino-2-chloropyridine (B31603) Int1 Acetimidate Intermediate SM1->Int1 TsOH·H₂O (cat.) Distill off MeOH SM2 Trimethyl orthoacetate SM2->Int1 Int2 2-Chloro-3-(N-ethylamino)pyridine Int1->Int2 Toluene, < -10 °C DIBAL DIBAL-H DIBAL->Int2 Int3 3-(N-Ethylamino)-2-(1-piperazinyl)pyridine (pentahydrate) Int2->Int3 ~170 °C, pressure Purify by crystallization Piperazine (B1678402) Piperazine Piperazine->Int3 This compound This compound Int3->this compound CH₂Cl₂, 30 °C MICA 5-Methoxyindole-2-carboxylic acid (MICA) Int4 MICA-Imidazolide MICA->Int4 CH₂Cl₂, 30 °C CDI 1,1'-Carbonyldiimidazole (B1668759) (CDI) CDI->Int4 Int4->this compound Mesylate_Salt This compound Mesylate This compound->Mesylate_Salt Methanol (B129727), 25 °C MeSO3H Methanesulfonic acid MeSO3H->Mesylate_Salt

Figure 1: Production-Scale Synthesis Pathway of this compound Mesylate.

Quantitative Data

The following table summarizes the quantitative data for the production-scale synthesis of this compound mesylate.

StepReactantsReagent/Catalyst (Equivalents)SolventTemperatureTimeYield
1. N-Ethylation of 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine, Trimethyl orthoacetateTsOH·H₂O (0.003), DIBAL-H (2.27)Toluene< -10 °C-79.2%
2. Synthesis of 3-(N-Ethylamino)-2-(1-piperazinyl)pyridine 2-Chloro-3-(N-ethylamino)pyridine, PiperazinePiperazine (5.13)Neat~170 °C-(overall for steps 1 & 2)
3. Coupling and Salt Formation 3-(N-Ethylamino)-2-(1-piperazinyl)pyridine pentahydrate, 5-Methoxyindole-2-carboxylic acid, Methanesulfonic acid1,1'-Carbonyldiimidazole (1.07), Methanesulfonic acid (1.01)CH₂Cl₂, Methanol30 °C, 25 °C2-3 h83.3%

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-(N-ethylamino)pyridine

This step involves the N-ethylation of the starting material, 3-amino-2-chloropyridine.

  • Formation of the Acetimidate:

    • To neat 3-amino-2-chloropyridine, add 1.25 equivalents of trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid monohydrate (0.003 equivalents).

    • Heat the mixture to facilitate the reaction and distill off the methanol as it forms to drive the equilibrium towards the acetimidate product.

  • Reduction with DIBAL-H:

    • Dilute the resulting acetimidate with toluene.

    • Cool the mixture to below -10 °C in an appropriate reaction vessel.

    • Slowly add 2.27 equivalents of diisobutylaluminium hydride (DIBAL-H), maintaining the temperature below -10 °C.

    • After the addition is complete, pre-quench the reaction at < -10 °C with methanol (0.45 equivalents) to consume excess hydride.

Step 2: Synthesis of 3-(N-Ethylamino)-2-(1-piperazinyl)pyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom with piperazine.

  • Reaction with Piperazine:

    • Heat the 2-chloro-3-(N-ethylamino)pyridine intermediate with 5.13 equivalents of piperazine in a sealed reaction vessel at approximately 170 °C. This will generate moderate pressure (around 10 psig).

    • Maintain the reaction at this temperature until completion, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Purification:

    • Upon completion, the product, 3-(N-ethylamino)-2-(1-piperazinyl)pyridine, is purified by crystallization from water.

    • This crystallization process yields the product as a pentahydrate.

Step 3: Synthesis of this compound and Formation of the Mesylate Salt

The final step is the coupling of the two key intermediates followed by the formation of the mesylate salt for improved solubility and stability.

  • Activation of 5-Methoxyindole-2-carboxylic acid (MICA):

    • In a reaction vessel, dissolve 5-methoxyindole-2-carboxylic acid in dichloromethane.

    • Add 1.07 equivalents of 1,1'-carbonyldiimidazole (CDI) to the solution.

    • Stir the mixture at 30 °C for 2-3 hours to form the MICA-imidazolide activated intermediate.

  • Amide Bond Formation:

    • To the solution containing the MICA-imidazolide, add 1.06 equivalents of the 3-(N-ethylamino)-2-(1-piperazinyl)pyridine pentahydrate, also dissolved in dichloromethane.

    • Maintain the reaction temperature at 30 °C and stir until the reaction is complete.

  • Mesylate Salt Formation:

    • After the formation of the this compound free base, add methanol as a solvent.

    • Add 1.01 equivalents of methanesulfonic acid at 25 °C to form the mesylate salt.

    • Crystallize the this compound mesylate from the solution.

    • The final bulk drug typically has a purity of less than 0.1% total impurities as determined by HPLC.

Alternative Synthesis Pathway Overview

An alternative, though less efficient for large-scale production, synthesis of this compound has also been described.[1] This pathway also involves the preparation of a pyridylpiperazine moiety, but starts from 2-chloro-3-nitropyridine.

Atevirdine_Alternative_Synthesis SM1 2-Chloro-3-nitropyridine Int1 1-(3-Nitropyridin-2-yl)piperazine SM1->Int1 Piperazine Piperazine Piperazine->Int1 Int2 tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Int1->Int2 Boc_Anhydride Boc Anhydride Boc_Anhydride->Int2 Int3 tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate Int2->Int3 Reduction H2_PdC H₂/Pd-C H2_PdC->Int3 Int4 tert-Butyl 4-(3-(ethylamino)pyridin-2-yl)piperazine-1-carboxylate Int3->Int4 Reductive Alkylation Acetaldehyde (B116499) Acetaldehyde Acetaldehyde->Int4 LiBH3CN LiBH₃CN LiBH3CN->Int4 Int5 1-(3-(Ethylamino)pyridin-2-yl)piperazine Int4->Int5 Deprotection TFA TFA TFA->Int5 This compound This compound Int5->this compound Coupling MICA_Imidazolide MICA-Imidazolide MICA_Imidazolide->this compound

Figure 2: Alternative Synthesis Pathway for this compound.

The key steps in this alternative pathway are:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-nitropyridine with piperazine.

  • Protection: The secondary amine of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically via catalytic hydrogenation.

  • Reductive Alkylation: The resulting primary amine is ethylated using acetaldehyde and a reducing agent.

  • Deprotection: The Boc protecting group is removed.

  • Coupling: The deprotected piperazine derivative is coupled with an activated form of 5-methoxy-3-indoleacetic acid to yield this compound.[1]

Conclusion

The synthesis of this compound is a well-documented process, with a highly optimized route available for large-scale production. The three-step synthesis starting from 3-amino-2-chloropyridine offers significant advantages in terms of efficiency and starting material availability over earlier synthetic approaches. This guide provides the essential details for researchers and drug development professionals to understand and potentially replicate the synthesis of this important NNRTI. The provided experimental protocols, quantitative data, and pathway diagrams offer a comprehensive resource for the chemical synthesis of this compound.

References

Pharmacokinetic Properties of Atevirdine: An In-depth Technical Guide from Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816), a bisheteroarylpiperazine derivative, emerged in early HIV research as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—was crucial for its development. This technical guide synthesizes findings from early preclinical and clinical studies to provide a comprehensive overview of this compound's pharmacokinetic properties. While extensive quantitative data from these early studies are not always available in consolidated formats, this document collates the existing information to guide further research and understanding.

Data Presentation

Preclinical Pharmacokinetics in Rats

Early studies in Sprague-Dawley rats provided foundational knowledge of this compound's pharmacokinetic behavior. These investigations revealed nonlinear pharmacokinetics, suggesting that processes like absorption, metabolism, or excretion may be saturable.[1]

Table 1: Summary of Preclinical Pharmacokinetic Observations for this compound in Rats

ParameterObservationCitation
Absorption Rapidly absorbed following oral administration.[1]
Distribution Effectively crossed the blood-brain barrier and showed a high rate of maternal-fetal transfer.[1]
Metabolism Extensive metabolism involving N-deethylation, O-demethylation, and hydroxylation. Gender differences were observed, suggesting the involvement of Cytochrome P450 3A.[1]
Excretion Primarily excreted as metabolites. At low doses (<20 mg/kg/day), less than 2% of the dose was excreted as unchanged drug. At high doses (200 mg/kg/day), unchanged drug constituted 9%-25% of the dose, indicating saturable metabolism.[1]
Kinetics Nonlinear pharmacokinetics were observed.[1]
Clinical Pharmacokinetics in HIV-Infected Patients

Phase I clinical trials, notably ACTG 187 and ACTG 199, were instrumental in characterizing the pharmacokinetics of this compound in its target population. A key finding from these studies was the substantial interpatient variability in drug disposition.[2][3]

Table 2: Summary of Single-Dose Clinical Pharmacokinetic Parameters of this compound in HIV-Infected Patients

DoseCmax (µM)Tmax (hours)Citation
400 mg1.40.5 - 1.0[4]
800 mg4.20.5 - 1.0[4]
1,200 mg7.30.5 - 1.0[4]
1,600 mg5.80.5 - 1.0[4]

Note: The decrease in Cmax at the 1,600 mg dose might suggest absorption issues or nonlinear kinetics at higher doses.

Table 3: Summary of Observations from Multiple-Dose Clinical Trials (ACTG 187 & 199)

ParameterObservationCitation
Dosage Range Maintenance doses ranged from 600 to 3900 mg/day to achieve target trough concentrations.[2]
Absorption Patterns Varied patterns were observed, including rapid absorption with Cmax at 0.5-1 hour and delayed absorption with Cmax at 3-4 hours.[2]
Plasma Decline This compound demonstrated a mono- or bi-exponential decline after the first dose.[2]
Metabolite (N-ATV) The inactive N-dealkylated metabolite (N-ATV) appeared rapidly, peaking at 2-3 hours after the dose.[2]
Variability Considerable interpatient variability in pharmacokinetics was a consistent finding.[2]

Experimental Protocols

Preclinical Study in Rats

Study Design: Male and female Sprague-Dawley rats were administered this compound mesylate orally. The study included single-dose and multiple-dose regimens with both non-radiolabeled and [14C]-labeled this compound.[1]

Dosing:

  • Multiple-dose: 20 mg/kg/day or 200 mg/kg/day for 8 days.[1]

  • Single-dose ([14C]this compound): 10 mg/kg or 100 mg/kg on study days 1 and 10.[1]

Sample Collection: Blood, urine, and feces were collected at various time points. Whole-body autoradiography was also performed to assess tissue distribution.[1]

Analytical Method:

  • Plasma: Plasma levels of this compound and its N-desethyl and O-desmethyl metabolites were determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[1]

  • Urine and Feces: Profiling of this compound and its metabolites was conducted using HPLC with radiochemical detection.[1]

  • Metabolite Identification: Major metabolites in urine were isolated and identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Minor urinary metabolites were identified by liquid chromatography/mass spectrometry (LC/MS).[1]

Phase I Clinical Trials (ACTG 187 & 199)

Study Design: Two open-label, phase I studies (ACTG 187 and ACTG 199) were conducted in HIV-1 infected patients with CD4+ lymphocyte counts of ≤500 cells/mm³.[2][3]

Patient Population: A total of 50 patients were enrolled across five Adult AIDS Clinical Trials Units.[3]

Dosing:

  • ACTG 187: this compound monotherapy administered every 8 hours for 12 weeks, with weekly dose adjustments to achieve escalating target trough plasma concentrations (5-13 µM, 14-22 µM, and 23-31 µM).[2]

  • ACTG 199: this compound administered every 8 hours for 12 weeks in combination with zidovudine (B1683550) (200 mg every 8 hours). This compound doses were adjusted to achieve plasma trough concentrations of 5-10 µM.[2]

Pharmacokinetic Sampling:

  • Intensive pharmacokinetic studies were conducted at baseline and at weeks 4, 6, 8, or 12, depending on the study.[2]

  • Trough concentrations of this compound and its N-dealkylated metabolite (N-ATV) were determined weekly.[2]

Analytical Method: The concentrations of this compound and its principal metabolite in serum were determined by high-performance liquid chromatography (HPLC).[4] While specific details of the HPLC method used in these early trials are not extensively documented in the available literature, a typical HPLC method for such a compound would involve protein precipitation followed by separation on a C18 reversed-phase column with UV detection.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound in rats was found to be extensive, involving several key pathways.

Atevirdine_Metabolism cluster_metabolism Metabolic Pathways This compound This compound N_Deethylation N-Deethylation This compound->N_Deethylation CYP3A O_Demethylation O-Demethylation This compound->O_Demethylation CYP3A Hydroxylation_Indole Hydroxylation (Indole Ring, C-6) This compound->Hydroxylation_Indole CYP3A Hydroxylation_Pyridine Hydroxylation (Pyridine Ring) This compound->Hydroxylation_Pyridine CYP3A Excretion Excreted Metabolites N_Deethylation->Excretion O_Demethylation->Excretion Hydroxylation_Indole->Excretion Hydroxylation_Pyridine->Excretion

Caption: Metabolic pathways of this compound in rats.

General Workflow for a Pharmacokinetic Study

The early research on this compound followed a standard workflow for characterizing the pharmacokinetic properties of a new chemical entity.

PK_Workflow cluster_design Study Design cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development (Dose, Route, Subjects) Dosing Drug Administration Protocol->Dosing Sampling Biological Sample Collection (Blood, Urine, etc.) Dosing->Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Prep Bioanalysis Bioanalytical Method (e.g., HPLC) Sample_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Bioanalysis->PK_Analysis Report Study Report Generation PK_Analysis->Report

References

Atevirdine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atevirdine (B1665816) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. As a member of the bisheteroarylpiperazine class of compounds, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, resistance development, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA.

This compound Mechanism of Action Mechanism of this compound Action cluster_0 HIV-1 Replication Cycle cluster_1 This compound Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Formation Viral Proteins Viral Proteins Integration->Viral Proteins Transcription & Translation New Virions New Virions Viral Proteins->New Virions This compound This compound HIV-1 RT HIV-1 RT This compound->HIV-1 RT Allosteric Binding HIV-1 RT->Viral DNA Inhibition

Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.

Data Presentation

In Vitro Efficacy of this compound

The in vitro antiviral activity of this compound has been evaluated against various clinical isolates of HIV-1. The 50% inhibitory concentration (IC50) is a key parameter for assessing the potency of an antiviral compound.

ParameterValueCell TypeVirus Strain(s)Reference
Median IC500.74 µMPeripheral Blood Mononuclear Cells (PBMCs)Clinical Isolates[Not specified]
IC50 Range0.06 - 1.60 µMPeripheral Blood Mononuclear Cells (PBMCs)Clinical Isolates[Not specified]
Pharmacokinetic Properties of this compound

Pharmacokinetic studies of this compound have been conducted in HIV-1-infected patients. The following tables summarize key parameters from single and multiple-dose studies.

Single-Dose Pharmacokinetics of this compound Mesylate

DoseCmax (µM)Tmax (hours)
400 mg1.40.5 - 1.0
800 mg4.20.5 - 1.0
1200 mg7.30.5 - 1.0
1600 mg5.80.5 - 1.0

Data from a study in asymptomatic HIV-seropositive male patients. Considerable interpatient variability was observed.[1]

Multiple-Dose Pharmacokinetics of this compound (Trough Concentrations)

Target Trough Concentration (µM)Mean Weeks to TargetPatients Achieving Target (%)
5 - 112.7 ± 2.492%
12 - 212.6 ± 1.864%
22 - 317.0 ± 5.627%
5 - 103.2 ± 5.295%

Data from Phase I studies (ACTG 187 and 199) with dose adjustments to reach target trough concentrations.[2]

This compound Resistance Mutations

Resistance to NNRTIs, including this compound, can develop due to mutations in the reverse transcriptase gene.

MutationCodonContextFold Change in IC50
V106A106In vitro selectionData not available
P236L236In vitro selectionData not available
K103N103Clinical trials (monotherapy)Data not available
Y181C181Clinical trials (monotherapy)Data not available

In vitro studies have shown that a single amino acid change at codon 106 can be induced by this compound. In clinical trials with this compound monotherapy, the K103N and Y181C mutations were commonly detected in patients with resistance.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the HIV-1 RT enzyme, the poly(A)/oligo(dT) template-primer, and the dNTP mix.

  • Add the this compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to occur.

  • Stop the reaction and quantify the amount of newly synthesized DNA using a method that detects the incorporated labeled dNTP (e.g., an ELISA-based method with an anti-digoxigenin antibody).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

RT_Inhibition_Assay_Workflow Workflow for HIV-1 RT Inhibition Assay A Prepare this compound Dilutions C Combine this compound and Reaction Mix in 96-well plate A->C B Prepare Reaction Mix (RT, Template/Primer, dNTPs) B->C D Incubate at 37°C C->D E Stop Reaction & Quantify DNA Synthesis D->E F Read Plate E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for determining the IC50 of this compound against HIV-1 RT.
Antiviral Activity Assay in Cell Culture (CPE Inhibition Assay)

This assay determines the efficacy of a compound in protecting host cells from the cytopathic effects (CPE) of HIV-1 infection.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 virus stock

  • Complete cell culture medium

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the this compound dilutions. Include controls for "cells only" (no virus, no compound) and "virus only" (virus, no compound).

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 4-6 days, allowing for viral replication and CPE development in the control wells.

  • Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell protection for each this compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Antiviral_Cell_Assay_Workflow Workflow for Antiviral Cell-Based Assay A Seed Host Cells in 96-well plate C Add this compound to Cells A->C B Prepare this compound Dilutions B->C D Infect Cells with HIV-1 C->D E Incubate at 37°C D->E F Assess Cell Viability (e.g., MTT assay) E->F G Read Absorbance F->G H Calculate EC50 and CC50 G->H

Caption: Workflow for determining the antiviral efficacy of this compound in cell culture.

Conclusion

This compound is a potent in vitro inhibitor of HIV-1 reverse transcriptase. While it demonstrated antiviral activity, its clinical development was hampered by factors including pharmacokinetic variability and the emergence of drug resistance. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals interested in the study of NNRTIs and the broader field of antiretroviral drug discovery. Further research into the specific interactions of this compound with resistant mutants could provide valuable insights for the design of next-generation NNRTIs with improved resistance profiles.

References

An In-depth Technical Guide to the Initial Safety and Tolerance of Atevirdine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial safety, tolerance, and pharmacokinetic studies of Atevirdine (B1665816) (U-87201E), a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of mechanisms and workflows.

Mechanism of Action

This compound is a bisheteroarylpiperazine compound that functions as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1][2] Unlike nucleoside inhibitors, which compete with natural nucleosides for incorporation into the growing DNA chain, this compound binds to a hydrophobic pocket on the RT enzyme distant from the active site.[3] This allosteric binding induces a conformational change in the enzyme, distorting the catalytic site and inhibiting its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[3]

Diagram 1. Mechanism of Action of this compound as an NNRTI.

Preclinical Safety and Toxicology

Prior to human trials, investigational new drugs undergo extensive preclinical toxicology testing to identify potential hazards and establish a safe starting dose for clinical studies.[4] These studies are critical for characterizing toxic effects and identifying target organs. While specific, detailed preclinical toxicology reports for this compound are not widely available in the public domain, the standard battery of tests for an antiviral of this class would typically include the following assessments.

  • General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent) are conducted to determine the maximum tolerated dose (MTD) and the No-Observable-Adverse-Effect-Level (NOAEL).

  • Genotoxicity: A series of in vitro and in vivo assays are performed to assess the compound's potential to induce genetic mutations or chromosomal damage.

  • Carcinogenicity: Long-term studies in animals are conducted to evaluate the potential for the drug to cause cancer with chronic exposure.

  • Reproductive and Developmental Toxicology (DART): These studies investigate potential adverse effects on fertility, fetal development (teratogenicity), and postnatal development. For the related NNRTI Delavirdine, teratogenic effects were observed in rats, and an increase in hepatocellular tumors was noted in mice.

Clinical Safety and Tolerance

Initial clinical investigations in humans focused on establishing the safety, tolerance, and pharmacokinetic profile of this compound in its target population.

A key initial study evaluated single, escalating doses of this compound mesylate in asymptomatic, HIV-seropositive male patients. The study found that this compound was well tolerated at all tested dose levels.

3.1.1 Data Presentation

No clinically significant effects on vital signs, electrocardiograms, or laboratory tests were observed. The most frequently reported adverse events were occasional headache and nausea, which occurred in both the this compound and placebo groups, suggesting they may not be drug-related.

Table 1: Pharmacokinetic Parameters of Single-Dose this compound Mesylate in Asymptomatic HIV-Infected Patients

Dose Level (mg) Maximum Concentration (Cmax) in Serum (µM) Time to Peak (Tmax) (h)
400 1.4 0.5 - 1.0
800 4.2 0.5 - 1.0
1,200 7.3 0.5 - 1.0
1,600 5.8 0.5 - 1.0

Source: Data extracted from a study in asymptomatic HIV-infected patients.

The study noted rapid absorption of the drug. However, there was large intersubject variability in pharmacokinetic parameters, and while oral clearance tended to increase with the dose, the change was not statistically significant.

Table 2: Reported Adverse Events in the Single-Dose this compound Study

Adverse Event This compound Group Placebo Group
Headache Occasional Occasional
Nausea Occasional Occasional

Source: Events were reported in both groups with no significant difference.

In a subsequent study, asymptomatic, antiretroviral-naive HIV-infected patients with CD4+ cell counts between 200 and 750 cells/mm³ were randomized to receive either 600 mg of this compound or a placebo three times a day for 12 weeks. This study focused on safety, tolerance, and efficacy. The results indicated no statistically significant effect of this compound monotherapy on viral loads or CD4+ cell counts, suggesting a lack of efficacy for this regimen.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for the key initial studies are outlined below.

  • Study Design: A double-blind, placebo-controlled, escalating single-dose study.

  • Participant Population: 24 asymptomatic, HIV-seropositive male patients.

  • Dosing and Administration: Each participant received a single oral dose of this compound mesylate and a placebo on separate occasions, with a washout period of 1 to 3 weeks between doses. Four dose cohorts (400 mg, 800 mg, 1,200 mg, and 1,600 mg) were established, with six patients in each.

  • Safety and Pharmacokinetic Assessments: Blood samples were collected pre-dose and at scheduled intervals post-dose. Safety was evaluated through monitoring vital signs, electrocardiograms, and standard clinical laboratory tests. Serum concentrations of this compound and its primary metabolite (U-89255) were quantified using high-performance liquid chromatography (HPLC).

G cluster_workflow Single-Dose Escalation Study Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screening Patient Screening (24 Asymptomatic HIV+ Males) Randomization Randomization into 4 Dose Cohorts (n=6 each) Screening->Randomization Dose1 Administer Single Dose (this compound or Placebo) Randomization->Dose1 400, 800, 1200, or 1600 mg Sampling1 Serial Blood Sampling (Safety & PK Analysis) Dose1->Sampling1 Washout Washout Period (1-3 Weeks) Sampling1->Washout Dose2 Administer Single Dose (Placebo or this compound) Washout->Dose2 Sampling2 Serial Blood Sampling (Safety & PK Analysis) Dose2->Sampling2 Analysis Data Analysis (Safety, Tolerance, PK) Sampling2->Analysis

Diagram 2. Experimental Workflow for the Single-Dose Escalation Study.
  • Study Design: A randomized, placebo-controlled trial.

  • Participant Population: 30 asymptomatic, antiretroviral-naive HIV-infected patients with CD4+ counts between 200 and 750 cells/mm³.

  • Dosing and Administration: Patients were randomized to receive either 600 mg of this compound (n=15) or a matching placebo (n=15) administered orally three times per day for 12 consecutive weeks.

  • Efficacy and Safety Assessments: The primary endpoints were changes in viral load (measured by HIV p24 antigen and HIV-1 RNA levels by PCR) and CD4+ cell counts from baseline. Safety and tolerance were monitored throughout the study period.

Conclusion

The initial clinical studies of this compound mesylate demonstrated that the drug is well tolerated in single oral doses up to 1,600 mg. The safety profile was favorable, with no clinically significant adverse effects on vital signs or laboratory parameters attributed to the drug. Reported side effects such as headache and nausea were mild and occurred at similar rates in both placebo and treatment arms. Pharmacokinetic data indicated rapid absorption but considerable inter-patient variability. While the initial safety and tolerance were promising, a 12-week study of this compound as monotherapy did not show a significant antiviral effect, suggesting that its use, like other NNRTIs, would likely be in combination with other antiretroviral agents.

References

Atevirdine: An In-depth Technical Guide on its Antiviral Spectrum Beyond HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Atevirdine (B1665816) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its therapeutic potential against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, with a specific focus on its activity, or lack thereof, against viruses other than HIV-1. Extensive review of the available scientific literature reveals a significant data gap regarding the broad-spectrum antiviral capacity of this compound. While its mechanism of action against HIV-1 is well-documented, there is a notable absence of published in vitro or in vivo studies evaluating its efficacy against other significant viral pathogens. This document summarizes the existing data on this compound's anti-HIV-1 activity, details the experimental methodologies employed in these studies, and uses visualizations to illustrate its mechanism of action. The pronounced lack of data on a broader antiviral profile is highlighted as a potential area for future research and drug discovery efforts.

Introduction to this compound

This compound is a synthetic, non-nucleoside reverse transcriptase inhibitor.[1] Chemically, it is designated as [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone. As an NNRTI, its primary therapeutic target is the reverse transcriptase enzyme of HIV-1, a critical component in the viral replication cycle.

Antiviral Spectrum: A Notable Data Gap Beyond HIV-1

A thorough and systematic search of scientific databases and literature has been conducted to ascertain the antiviral spectrum of this compound against a range of common and clinically relevant viruses beyond HIV-1. This investigation included, but was not limited to, Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), Influenza virus, and Simian Immunodeficiency Virus (SIV).

The exhaustive search yielded no specific quantitative data from in vitro or in vivo studies demonstrating the efficacy of this compound against these viruses. This absence of evidence strongly suggests that the broader antiviral potential of this compound remains largely unexplored and represents a significant gap in the current scientific understanding of this compound. While other NNRTIs have occasionally shown activity against other retroviruses, such as SIV, no such data for this compound is publicly available. This lack of information is a critical finding for researchers and drug development professionals, as it highlights a potential avenue for future antiviral screening and research initiatives.

In Vitro and In Vivo Activity Against HIV-1

While data on a broad antiviral spectrum is absent, this compound's activity against HIV-1 has been documented in several studies.

Quantitative Data Summary

Table 1: Summary of this compound's Anti-HIV-1 Clinical Trial Pharmacokinetic Data

ParameterValueStudy Context
Therapeutic Trough Concentrations 5-31 µM (Targeted ranges in Phase I trials)Concentration-targeted Phase I trials (ACTG 187 & 199) in HIV-1 infected patients.[2]
Dosage Range 600-3900 mg/day (Dose-adjusted)Required to achieve target trough concentrations due to high interpatient variability.[2]
Efficacy in ADC Improvement in neurological and neuropsychological assessments in 4 of 5 patients who completed the study.Open-label pilot study in patients with AIDS Dementia Complex (ADC).[3]
Monotherapy Efficacy No statistically significant effect on viral loads or CD4+ cell counts.Study in asymptomatic, antiretroviral-naive HIV-infected patients.[4]

Note: This table summarizes pharmacokinetic and clinical efficacy data rather than direct in vitro antiviral potency metrics like EC50, as these are more prominently featured in the available literature.

Experimental Protocols for Anti-HIV-1 Activity

The methodologies employed in the clinical evaluation of this compound provide insight into how its anti-HIV-1 effects were assessed.

  • Study Design for Pharmacokinetic Analysis (ACTG 187 & 199): Phase I, concentration-targeted trials were conducted in HIV-1 infected patients. This compound doses were adjusted to achieve specific trough plasma concentration ranges. Plasma samples were collected to determine this compound and its N-dealkylated metabolite (N-ATV) concentrations using high-performance liquid chromatography (HPLC).[2]

  • Pilot Study in AIDS Dementia Complex (ADC): An open-label pilot study was conducted on ten patients with ADC. This compound was administered at 1800 mg daily in three divided doses for 12 weeks. Efficacy was assessed through neurological and neuropsychological evaluations at 4-week intervals. Cerebrospinal fluid analysis was performed at baseline and at weeks 4 and 12.[3]

  • Monotherapy Efficacy Study: A randomized, placebo-controlled study was conducted on asymptomatic, antiretroviral-naive HIV-infected patients. Patients received either 600 mg of this compound or a placebo three times a day for 12 weeks. The primary endpoints were changes in viral load (measured by HIV p24 antigen and HIV-1 RNA levels by PCR) and CD4+ cell counts.[4]

Mechanism of Action Against HIV-1

This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme.

Signaling Pathway and Mechanism of Inhibition

This compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for viral replication and integration into the host cell genome.

HIV1_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (p66/p51) Viral RNA->Reverse_Transcriptase Template Proviral_DNA Proviral DNA Reverse_Transcriptase->Proviral_DNA Reverse Transcription Inactive_RT Inactive Reverse Transcriptase This compound This compound This compound->Reverse_Transcriptase Allosteric Binding

Caption: Mechanism of this compound inhibition of HIV-1 reverse transcription.

Experimental Workflow for NNRTI Activity Assessment

A generalized workflow for assessing the in vitro activity of an NNRTI like this compound against HIV-1 is depicted below.

NNRTI_Workflow Cell_Culture 1. Culture susceptible host cells (e.g., T-cell lines) Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Infection 3. Infect cells with HIV-1 in the presence of this compound Compound_Prep->Infection Incubation 4. Incubate for a defined period Infection->Incubation Assay 5. Measure viral replication (e.g., p24 antigen ELISA, RT activity assay) Incubation->Assay Data_Analysis 6. Calculate EC50 and CC50 values Assay->Data_Analysis

Caption: Generalized workflow for in vitro NNRTI antiviral activity assessment.

Conclusion and Future Directions

This compound is a well-characterized NNRTI with demonstrated activity against HIV-1. However, this technical guide reveals a striking absence of data regarding its efficacy against other viral pathogens. This significant data gap presents a clear opportunity for the scientific community. We recommend that this compound be included in broad-spectrum antiviral screening programs to systematically evaluate its potential activity against a diverse panel of viruses. Such studies would definitively characterize its antiviral spectrum and determine if its utility extends beyond HIV-1, potentially repurposing a known compound for new therapeutic applications. Until such research is conducted and published, this compound should be considered an anti-HIV-1 agent with an unknown broader antiviral profile.

References

Atevirdine's Role in Early Antiretroviral Therapy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816), a bisheteroarylpiperazine (BHAP) derivative, emerged in the early era of antiretroviral therapy as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by the Upjohn Company, it represented a significant effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) by targeting a key enzyme in its replication cycle. This technical guide provides an in-depth analysis of this compound's mechanism of action, its evaluation in pivotal clinical trials, the methodologies employed in its assessment, and the ultimate factors that led to the discontinuation of its development.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent viral DNA, NNRTIs bind to an allosteric site on the p66 subunit of the enzyme.[2][3] This binding pocket is located approximately 10 Å from the catalytic site.[3] The binding of this compound induces a conformational change in the reverse transcriptase enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA.[4]

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.

G cluster_0 HIV-1 Reverse Transcriptase (p66/p51) RT_inactive RT (Inactive Conformation) Active_Site Catalytic Active Site RT_inactive->Active_Site Distortion of active site RT_active RT (Active Conformation) RT_active->Active_Site dNTP binding NNIBP Allosteric Binding Pocket (NNIBP) NNIBP->RT_inactive Induces conformational change Active_Site->RT_active DNA Synthesis This compound This compound This compound->NNIBP Binds to allosteric site dNTP dNTPs dNTP->Active_Site

Caption: this compound's allosteric inhibition of HIV-1 RT.

Preclinical and Clinical Evaluation

This compound underwent several phases of clinical trials to assess its safety, pharmacokinetics, and efficacy. The most prominent of these were the AIDS Clinical Trials Group (ACTG) studies 187 and 199.

In Vitro Inhibitory Activity

Preclinical studies demonstrated this compound's potency against HIV-1.

Parameter Value Cell Line Virus Strain
IC50 0.08 µMPeripheral Blood Mononuclear Cells (PBMCs)HIV-1 IIIB
Phase I Clinical Trials: ACTG 187 and ACTG 199

These two open-label, Phase I studies were crucial in determining the dosage and pharmacokinetic profile of this compound.[5]

ACTG 187 evaluated this compound monotherapy in 30 HIV-1 infected patients with CD4+ cell counts of ≤500 cells/mm³. The study was designed with escalating, targeted trough plasma concentration ranges.[5]

ACTG 199 assessed this compound in combination with zidovudine (B1683550) (AZT) in 20 HIV-1 infected patients with similar CD4+ cell counts. The goal was to achieve and maintain specific plasma trough concentrations of this compound.[5]

Patient Demographics and Baseline Characteristics (ACTG 187 & 199) [5]

Characteristic ACTG 187 (n=30) ACTG 199 (n=20)
Median Age (years) 3738
Male (%) 9390
Median CD4+ Count (cells/mm³) 235288
Median HIV-1 RNA (copies/mL) 4.8 log104.7 log10

Dosing and Pharmacokinetics

This compound was administered every 8 hours, with doses adjusted to achieve target trough concentrations. A significant finding from these trials was the considerable interpatient variability in this compound's pharmacokinetics, necessitating individualized dosing.[5] Maintenance doses ranged from 600 to 3900 mg/day to achieve the desired plasma levels.[5]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

Principle:

The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand by purified recombinant HIV-1 RT using a template-primer complex. The level of incorporation is quantified, and the reduction in this signal in the presence of the inhibitor indicates its potency.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • This compound (or other test compounds)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Labeled dNTP (e.g., [³H]-dTTP or biotin-dUTP/digoxigenin-dUTP)

  • Unlabeled dNTPs

  • Stop solution (e.g., EDTA)

  • Scintillation fluid and counter (for radiolabel) or colorimetric/chemiluminescent detection system (for non-radioactive labels)

Protocol Workflow:

G start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_reaction Prepare reaction mix: - Template/Primer - Labeled & Unlabeled dNTPs - Reaction Buffer start->prep_reaction add_compound Add this compound dilutions to respective wells/tubes prep_compound->add_compound add_rt Add purified HIV-1 RT to reaction mix prep_reaction->add_rt add_rt->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop reaction (e.g., add EDTA) incubate->stop_reaction quantify Quantify incorporated label (e.g., scintillation counting) stop_reaction->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for an HIV-1 RT enzymatic inhibition assay.

Cell-Based Antiviral Activity Assay (e.g., p24 Antigen Assay)

This type of assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle:

Susceptible host cells (e.g., T-lymphoid cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation that allows for viral replication, the amount of a viral protein, typically the p24 capsid antigen, in the cell culture supernatant is measured. A reduction in p24 levels indicates antiviral activity.

Protocol Workflow:

G start Start plate_cells Plate susceptible host cells (e.g., MT-4 cells) start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for several days to allow viral replication infect_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant p24_elisa Perform p24 antigen capture ELISA collect_supernatant->p24_elisa analyze Analyze data and calculate EC50 p24_elisa->analyze end End analyze->end

Caption: Workflow for a cell-based p24 antigen antiviral assay.

Discontinuation of Development

  • Emergence of Drug Resistance: A significant hurdle for early NNRTIs was the rapid selection of resistant viral strains.

  • Pharmacokinetic Challenges: As observed in the Phase I trials, this compound exhibited high interpatient pharmacokinetic variability, which would have complicated dosing in a broader patient population.[5]

  • Adverse Event Profile: While generally tolerated in the pilot ADC study, the potential for side effects in larger, longer-term trials is always a consideration.[5]

  • Competitive Landscape: The field of antiretroviral therapy was rapidly evolving, with other NNRTIs and drugs from other classes demonstrating more favorable profiles in terms of potency, resistance barrier, and dosing convenience.

The following diagram illustrates the logical flow of factors that likely contributed to the decision to discontinue this compound's development.

G cluster_0 Clinical Development Challenges Resistance Rapid Emergence of Drug Resistance Decision Decision to Discontinue This compound Development Resistance->Decision PK_Variability High Interpatient Pharmacokinetic Variability PK_Variability->Decision Adverse_Events Potential for Adverse Events in Larger Trials Adverse_Events->Decision Competition Competitive Landscape of Newer Antiretrovirals Competition->Decision

Caption: Factors likely influencing the discontinuation of this compound.

Conclusion

This compound played a notable role in the early research and development of NNRTIs. The studies conducted provided valuable insights into the therapeutic potential and challenges associated with this class of antiretroviral agents. While its development was not pursued to market approval, the knowledge gained from the preclinical and clinical evaluation of this compound contributed to the broader understanding of HIV-1 treatment and informed the development of subsequent, more successful antiretroviral therapies. The story of this compound serves as a case study in the rigorous and often challenging process of drug development, particularly in a rapidly advancing field like HIV medicine.

References

Methodological & Application

Application Notes and Protocols for Atevirdine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a member of the bisheteroarylpiperazine class of compounds, its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in relevant cell culture models.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the quantitative data on the efficacy and cytotoxicity of this compound against different strains of HIV-1 in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Cell LineVirus StrainParameterValue (µM)Selectivity Index (SI)
MT-2HIV-1 IIIBIC501.59>6.3
MT-2HIV-1 IIIBED50< 0.2>50
MT-2-CC50> 10-
CEM-SSHIV-1EC500.001-
PBMCsClinical IsolatesIC50 (Median)0.74 (Range: 0.06-1.60)>13.5
PBMCs-CC50> 10-

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; ED50: 50% effective dose; CC50: 50% cytotoxic concentration. Data sourced from multiple studies.[2][3]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound functions as an allosteric inhibitor of HIV-1 reverse transcriptase. The diagram below illustrates its point of intervention in the HIV-1 life cycle.

HIV_Lifecycle cluster_host Host Cell cluster_virus HIV-1 Virion Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase This compound This compound This compound->RT Inhibition Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Susceptible Cell Lines (e.g., MT-4, PBMCs) Antiviral_Assay 3a. Antiviral Assay (p24 ELISA) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay 3b. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Atevirdine_Prep 2. Prepare Serial Dilutions of this compound Atevirdine_Prep->Antiviral_Assay Atevirdine_Prep->Cytotoxicity_Assay Calc_IC50 4a. Calculate IC50 Antiviral_Assay->Calc_IC50 Calc_CC50 4b. Calculate CC50 Cytotoxicity_Assay->Calc_CC50 Calc_SI 5. Calculate Selectivity Index (SI = CC50 / IC50) Calc_IC50->Calc_SI Calc_CC50->Calc_SI

References

Atevirdine mesylate solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As an NNRTI, this compound mesylate functions by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle. These application notes provide detailed information on the solubility of this compound mesylate and protocols for its preparation and use in common experimental assays.

Data Presentation: Solubility of this compound Mesylate

The solubility of this compound mesylate is a critical factor in designing and executing in vitro and cell-based experiments. While specific experimental solubility data for this compound mesylate is limited in publicly available literature, data for the structurally similar NNRTI, delavirdine (B1662856) mesylate, along with predicted values for this compound, provide a strong basis for experimental design.

Solvent/SystemThis compound Mesylate (Predicted/Reported)Delavirdine Mesylate (Experimental Data for a Structurally Similar Compound)Notes
Dimethyl Sulfoxide (DMSO) Soluble (qualitative)≥ 58.3 mg/mL[1]DMSO is the recommended solvent for preparing stock solutions.
Ethanol Insoluble (predicted based on similar compounds)Insoluble[1]Not recommended as a primary solvent.
Water 0.0382 mg/mL (predicted)[2]0.81 µg/mL (at pH 7)[3]Very low solubility in aqueous solutions at neutral pH.
Phosphate Buffered Saline (PBS) Expected to have very low solubilityNot reported, but expected to be very lowDue to its low water solubility, direct dissolution in PBS is not recommended.

Experimental Protocols

Preparation of this compound Mesylate Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound mesylate in DMSO, which can then be diluted for use in various experimental assays.

Materials:

  • This compound Mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Sterile-filterable syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Under sterile conditions in a laminar flow hood, weigh out the desired amount of this compound mesylate powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound mesylate is 475.57 g/mol .

  • Vortex the solution gently until the this compound mesylate is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months is a common recommendation).

Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol for Cell-Based Anti-HIV-1 Assay using MT-4 Cells

This protocol outlines a method to determine the antiviral activity of this compound mesylate against HIV-1 in a human T-cell line (MT-4) by measuring the inhibition of virus-induced cytopathic effects.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound mesylate stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay kit)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare serial dilutions of the this compound mesylate stock solution in complete culture medium. Based on clinical data where target plasma concentrations were in the range of 5-10 µM, a starting concentration of 10 µM with 2-fold or 3-fold serial dilutions is recommended.[4] Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a "no-drug" virus control.

  • Infection: Add a pre-titered amount of HIV-1 stock to the cell-containing wells to achieve a multiplicity of infection (MOI) that results in significant cytopathic effects within 4-5 days. Also, include uninfected control wells.

  • Treatment: Immediately after infection, add 100 µL of the diluted this compound mesylate or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of Cytopathic Effect: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals in DMSO before reading the absorbance.

  • Data Analysis: Calculate the percentage of cell protection for each concentration of this compound mesylate compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for HIV-1 Reverse Transcriptase (RT) Enzymatic Assay

This protocol describes a generic, colorimetric-based enzymatic assay to determine the direct inhibitory activity of this compound mesylate on recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 RT assay kit (containing reaction buffer, template/primer, labeled nucleotides, and detection reagents) or individual components.

  • This compound mesylate stock solution (in DMSO)

  • 96-well assay plate (e.g., streptavidin-coated for biotin-based assays)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound mesylate in the assay's reaction buffer. Ensure the final DMSO concentration is compatible with the enzyme's activity.

  • Enzyme Preparation: Dilute the recombinant HIV-1 RT to the working concentration recommended by the supplier in the appropriate buffer.

  • Reaction Setup: In each well of the 96-well plate, add the serially diluted this compound mesylate or a vehicle control.

  • Initiation of Reaction: Add the diluted HIV-1 RT to the wells, followed by the reaction mixture containing the template/primer and labeled nucleotides to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the assay kit's protocol (typically 1-2 hours).

  • Detection: Following incubation, perform the detection steps as outlined in the kit's manual. This may involve capturing the newly synthesized DNA on the plate, adding an antibody conjugate, and then a colorimetric substrate.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition of RT activity for each concentration of this compound mesylate relative to the no-drug control. The 50% inhibitory concentration (IC50) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

G cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Viral Replication Viral Replication Integration into\nHost Genome->Viral Replication This compound Mesylate This compound Mesylate This compound Mesylate->Reverse Transcriptase Binds to Allosteric Site

Caption: Mechanism of action of this compound Mesylate.

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow Weigh this compound Mesylate Weigh this compound Mesylate Dissolve in DMSO Dissolve in DMSO Weigh this compound Mesylate->Dissolve in DMSO Sterile Filter (0.22 µm) Sterile Filter (0.22 µm) Dissolve in DMSO->Sterile Filter (0.22 µm) Aliquot Aliquot Sterile Filter (0.22 µm)->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C Prepare Serial Dilutions\nof this compound Mesylate Prepare Serial Dilutions of this compound Mesylate Store at -80°C->Prepare Serial Dilutions\nof this compound Mesylate Use Stock Seed MT-4 Cells\nin 96-well Plate Seed MT-4 Cells in 96-well Plate Infect Cells with HIV-1\n& Add Compound Infect Cells with HIV-1 & Add Compound Seed MT-4 Cells\nin 96-well Plate->Infect Cells with HIV-1\n& Add Compound Prepare Serial Dilutions\nof this compound Mesylate->Infect Cells with HIV-1\n& Add Compound Incubate for 4-5 Days Incubate for 4-5 Days Infect Cells with HIV-1\n& Add Compound->Incubate for 4-5 Days Assess Cell Viability\n(e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Incubate for 4-5 Days->Assess Cell Viability\n(e.g., MTT Assay) Data Analysis (EC50) Data Analysis (EC50) Assess Cell Viability\n(e.g., MTT Assay)->Data Analysis (EC50)

Caption: Experimental workflow for this compound Mesylate.

References

Application Notes and Protocols for In Vitro Testing of Atevirdine's Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). As with other NNRTIs, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and disrupting the viral replication cycle.[3][4] These application notes provide detailed protocols for key in vitro assays to assess the antiviral efficacy, cytotoxicity, and resistance profile of this compound.

Data Presentation

The following tables summarize the in vitro antiviral and cytotoxic activities of this compound against HIV-1.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainCell LineAssay TypeEndpoint MeasuredEC₅₀ (µM)Reference
HIV-1 IIIBMT-2Cell-basedInhibition of viral replication1.59[5]
Wild-typeCEM-SSCell-basedInhibition of virus-induced cell killingNot specified

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpoint MeasuredCC₅₀ (µM)Reference
MT-2Not specifiedNot specified> 10
PBMCNot specifiedNot specified> 10

Table 3: In Vitro HIV-1 Reverse Transcriptase Inhibition by this compound

Enzyme SourceAssay TypeIC₅₀ (µM)Reference
Recombinant HIV-1 RTEnzymaticData not available

Table 4: this compound Resistance Profile

Original StrainSelection MethodKey Mutation(s)Fold-change in EC₅₀Reference
Macrophage-tropic HIV-1In vitro passageCodon 106 in RTNot specified

Experimental Protocols

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein produced in infected cells.

Materials:

  • T-lymphoid cell line (e.g., MT-4, CEM-SS, or Jurkat)

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • This compound

  • 96-well microtiter plates

  • Complete cell culture medium

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Seed the T-lymphoid cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with cells and medium only (cell control) and wells with cells and virus but no drug (virus control).

  • Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer’s instructions.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the this compound concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for determining the selectivity index.

Materials:

  • T-lymphoid cell line (e.g., MT-4)

  • This compound

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed the T-lymphoid cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with cells and medium only (cell control).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C in a 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the this compound concentration and using non-linear regression analysis.

Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • Colorimetric RT assay kit (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP, streptavidin-coated plates, anti-DIG-peroxidase antibody, and substrate)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the provided dilution buffer.

  • In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted this compound or control vehicle.

  • Add the reaction buffer (containing template/primer and dNTPs) to initiate the reverse transcription reaction.

  • Incubate at 37°C for 1 hour.

  • Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.

  • Wash the wells to remove unbound reagents.

  • Add the anti-DIG-peroxidase antibody solution to each well and incubate.

  • Wash the wells to remove the unbound antibody.

  • Add the peroxidase substrate and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the this compound concentration and fitting the data to a dose-response curve.

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the process of generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of the drug.

Materials:

  • T-lymphoid cell line (e.g., MT-2 or MT-4)

  • Wild-type HIV-1 virus stock

  • This compound

  • Cell culture flasks

  • p24 Antigen ELISA kit

  • Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Protocol:

  • Infect a culture of T-lymphoid cells with wild-type HIV-1 at a low MOI in the presence of this compound at a concentration close to its EC₅₀.

  • Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).

  • When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Use the harvested virus to infect a fresh culture of cells in the presence of a slightly higher concentration of this compound.

  • Repeat this serial passage with escalating concentrations of the drug.

  • Once a virus population is obtained that can replicate in the presence of significantly higher concentrations of this compound compared to the wild-type virus, isolate the viral RNA.

  • Perform RT-PCR to amplify the reverse transcriptase gene.

  • Sequence the amplified DNA to identify mutations that may be responsible for the resistant phenotype.

  • The phenotypic resistance can be confirmed by performing the cell-based HIV-1 replication assay with the selected virus and comparing its EC₅₀ to that of the wild-type virus.

Visualizations

HIV_Lifecycle_and_Atevirdine_MOA cluster_cell Host Cell Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT_Process 3. Reverse Transcription Uncoating->RT_Process Viral_RNA Viral RNA Integration 4. Integration RT_Process->Integration Viral_DNA Viral DNA Transcription 5. Transcription Integration->Transcription Provirus Provirus Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding New_Virion New Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry This compound This compound This compound->RT_Process Inhibits

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Activity (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) cluster_enzymatic Enzymatic Inhibition (IC₅₀) A1 Seed Cells A2 Add this compound (Serial Dilutions) A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-7 days) A3->A4 A5 Measure Viral Replication (p24 ELISA) A4->A5 A6 Calculate EC₅₀ A5->A6 C1 Seed Cells C2 Add this compound (Serial Dilutions) C1->C2 C3 Incubate (4-7 days) C2->C3 C4 Measure Cell Viability (MTT Assay) C3->C4 C5 Calculate CC₅₀ C4->C5 E1 Prepare Recombinant HIV-1 RT E2 Add this compound (Serial Dilutions) E1->E2 E3 Initiate RT Reaction E2->E3 E4 Incubate (1 hour) E3->E4 E5 Measure DNA Synthesis (Colorimetric) E4->E5 E6 Calculate IC₅₀ E5->E6

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Resistance_Selection_Workflow start Infect Cells with Wild-Type HIV-1 + this compound (EC₅₀) passage Monitor Viral Replication (p24 ELISA) start->passage harvest Harvest Virus passage->harvest reinfect Infect Fresh Cells + Increased this compound Concentration harvest->reinfect loop Repeat Passages with Escalating Drug Concentration reinfect->loop loop->passage Continue until resistance emerges isolate Isolate Viral RNA from Resistant Virus Population loop->isolate Resistance Confirmed analyze RT-PCR and Sequencing of Reverse Transcriptase Gene isolate->analyze phenotype Phenotypic Analysis (Determine EC₅₀ of Resistant Virus) analyze->phenotype

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

References

Application Notes and Protocols for Atevirdine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] Like other NNRTIs, its mechanism of action involves binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA.[2][3][4] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing viral replication.[3] Although this compound showed promise in early studies, it ultimately failed in clinical trials.[2]

These application notes provide an overview of the available information regarding the use of this compound and other relevant NNRTIs in preclinical animal models, along with generalized experimental protocols for in vivo studies. Due to a notable scarcity of published preclinical data specifically detailing this compound dosages in animal models, information on other NNRTIs is included to provide a contextual reference for researchers.

Data Presentation: NNRTI Dosages in Preclinical Animal Models

Extensive literature searches did not yield specific quantitative data on this compound dosages used in preclinical animal models. The following table summarizes available dosage information for other non-nucleoside reverse transcriptase inhibitors (NNRTIs) to provide a reference for researchers designing preclinical studies.

DrugAnimal ModelDosageRoute of AdministrationFrequencyStudy Focus
EfavirenzHIV-1 infected hCD4/hCCR5-transgenic rats25 mg/kgOral gavageOnce dailyIn vivo efficacy
EfavirenzPxr F/F mice100 mg/kg/dayNot specifiedDailyTo achieve human equivalent dose
MolnupiravirSARS-CoV-2 infected SCID mice200 mg/kgOral gavageTwice dailyAntiviral efficacy
NirmatrelvirSARS-CoV-2 infected SCID mice300 mg/kgOral gavageTwice dailyAntiviral efficacy
ZidovudineCynomolgus monkeys35, 100, or 300 mg/kg/dayNot specifiedDailySubacute toxicity
ZidovudineRats and Mice>3,000 mg/kgOralSingle doseAcute toxicity (Median lethal dose)
Aba/LamC57Bl/6 mice150/75 mg/kgOralDailyMetabolic and neurologic complications
Lop/RitC57Bl/6 mice150/37.5 mg/kgOralDailyMetabolic and neurologic complications
ST-246Cynomolgus monkeys (Variola virus infected)300 mg/kgOralOnce dailyEfficacy
ST-246Non-human primates (Monkeypox virus infected)3 mg/kg to 100 mg/kgOralOnce dailyEfficacy
Tenofovir disoproxil fumarate (B1241708) (TDF)Cynomolgus macaques30 mg/kg or 44 mg/kgOral gavageSingle dose/ChronicPharmacokinetics
Emtricitabine (FTC)Cynomolgus macaques40 mg/kg or 50 mg/kgOral gavageSingle dose/ChronicPharmacokinetics
Dolutegravir (DTG)Cynomolgus macaques20 mg/kgOral gavageSingle dose/ChronicPharmacokinetics

Signaling Pathway

The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Binds to RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Provirus Provirus Viral_DNA->Provirus Integration into Host Genome Nucleus Host Cell Nucleus Provirus->Nucleus This compound This compound (NNRTI) This compound->RT Allosteric Inhibition

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol describes a general procedure for preparing this compound for oral gavage. The specific vehicle and concentration will need to be optimized based on the compound's solubility and the desired dosage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil, or other appropriate vehicle)

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Sterile water or saline

Procedure:

  • Calculate the required amount of this compound and vehicle. This will depend on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice and rats).

  • Weigh the this compound powder accurately using an analytical balance and place it in a sterile conical tube.

  • Add a small amount of the vehicle to the this compound powder to create a paste. This helps in the initial dispersion of the compound.

  • Gradually add the remaining vehicle to the tube while vortexing continuously to ensure a homogenous suspension.

  • If the compound is difficult to suspend, use a sonicator for short bursts to aid in dispersion. Avoid overheating the sample.

  • Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing or sonicating until a uniform suspension is achieved.

  • Store the formulation appropriately based on the stability of this compound. For many compounds, storage at 4°C and protection from light is recommended. Prepare fresh solutions regularly.

Protocol 2: Oral Gavage Administration in Mice and Rats

This protocol provides a standardized method for oral gavage in rodents. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip)

    • Mice: 18-22 gauge

    • Rats: 16-18 gauge

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Prepared this compound formulation

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the animal to calculate the precise dosing volume.

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck to immobilize the head and body. For rats, a towel wrap can be used to securely hold the animal.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and try again to avoid accidental entry into the trachea.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.

    • Administering the substance too quickly can cause regurgitation and aspiration.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-dosing and periodically for the next 24 hours.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo efficacy study of an antiviral compound in a rodent model.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Groups (Vehicle Control, Treatment) Animal_Acclimation->Randomization Compound_Prep This compound Formulation Dosing Drug Administration (e.g., Oral Gavage) Compound_Prep->Dosing Randomization->Dosing Infection Viral Challenge Dosing->Infection Monitoring Daily Monitoring (Weight, Clinical Signs) Infection->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Euthanasia Viral_Load Viral Load Quantification Euthanasia->Viral_Load Toxicity_Assessment Toxicity Assessment (Histopathology, Blood Chemistry) Euthanasia->Toxicity_Assessment Data_Analysis Data Analysis & Interpretation Viral_Load->Data_Analysis Toxicity_Assessment->Data_Analysis

Workflow for in vivo antiviral efficacy study.

References

Application Notes: High-Throughput Screening for Atevirdine and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atevirdine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been studied for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Like other NNRTIs, this compound does not compete with the natural deoxynucleotide triphosphates (dNTPs) for binding at the polymerase active site.[3][4] Instead, it binds to a hydrophobic, allosteric pocket approximately 10 Å away from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[3][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[6][7]

High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel antiviral compounds.[8] For NNRTIs like this compound, HTS assays can be broadly categorized into two types: cell-based assays that measure the effect of the compound on viral replication within a cellular context, and biochemical assays that directly measure the inhibition of the purified RT enzyme.[9][10] Cell-based assays offer the advantage of assessing compound efficacy in a more biologically relevant system, accounting for factors like cell permeability and cytotoxicity, while biochemical assays are useful for direct target engagement studies and elucidating mechanisms of action.[11][12]

Data Presentation: Antiviral Activity of this compound

This table summarizes the quantitative data on the antiviral activity of this compound as identified in preclinical studies.

CompoundAssay TypeCell LineParameterValueReference
This compoundAntiviral Activity / Cell KillingHuman CEM-SSEC₅₀1 x 10⁻⁴ µM[1]
This compoundCytotoxicityMT-2CC₅₀> 10 µM[1]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of the cells.

Visualizations

Mechanism of Action and HTS Assay Workflows

Figure 1: Mechanism of this compound Action in the HIV-1 Life Cycle HIV_Virion HIV-1 Virion Cell_Binding 1. Binding & Fusion (gp120 to CD4) HIV_Virion->Cell_Binding Viral_Entry 2. Viral Entry & Uncoating Cell_Binding->Viral_Entry RT_Process 3. Reverse Transcription (vRNA → dsDNA) Viral_Entry->RT_Process Integration 4. Integration into Host Genome RT_Process->Integration Transcription 5. Transcription & Translation Integration->Transcription Assembly 6. Assembly & Budding Transcription->Assembly Maturation 7. Maturation Assembly->Maturation This compound This compound (NNRTI) This compound->RT_Process Inhibits

Figure 1: Mechanism of this compound Action in the HIV-1 Life Cycle

Figure 2: General Workflow for Cell-Based HTS Assays Plate_Cells 1. Plate Host Cells (e.g., TZM-bl, CEM-SS) Add_Compounds 2. Add Test Compounds (e.g., this compound) Plate_Cells->Add_Compounds Add_Virus 3. Infect with HIV-1 Add_Compounds->Add_Virus Incubate 4. Incubate (48-72 hours) Add_Virus->Incubate Add_Reagent 5. Add Detection Reagent (Luciferase Substrate, XTT, etc.) Incubate->Add_Reagent Read_Plate 6. Read Plate (Luminescence/Absorbance) Add_Reagent->Read_Plate Analyze_Data 7. Data Analysis (Calculate % Inhibition, EC₅₀) Read_Plate->Analyze_Data

Figure 2: General Workflow for Cell-Based HTS Assays

Figure 3: Workflow for a Biochemical RT Inhibition HTS Assay Prep_Mix 1. Prepare Reaction Mix (Buffer, RNA Template, Primers, dNTPs) Add_Enzyme 3. Add HIV-1 RT Enzyme & Reaction Mix to Plate Prep_Mix->Add_Enzyme Add_Compounds 2. Dispense Test Compounds (e.g., this compound) into Plate Add_Compounds->Add_Enzyme Incubate 4. Incubate (Allow cDNA synthesis) Add_Enzyme->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction Quantify 6. Quantify cDNA Product (e.g., RT-qPCR) Stop_Reaction->Quantify Analyze_Data 7. Data Analysis (Calculate % Inhibition, IC₅₀) Quantify->Analyze_Data

Figure 3: Workflow for a Biochemical RT Inhibition HTS Assay

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to measure the ability of a compound to protect susceptible cells from virus-induced cell death. It is a robust method for primary screening of antiviral compound libraries.[13]

Materials:

  • Cell Line: CEM-SS or other HIV-1 susceptible T-cell line.

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or RF).

  • Compound: this compound (positive control), test compounds dissolved in DMSO.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin.

  • Reagent: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution with phenazine (B1670421) methosulfate (PMS).

  • Equipment: 384-well microtiter plates, multichannel pipettes, automated plate reader (450 nm).

Methodology:

  • Cell Plating: Seed CEM-SS cells into 384-well plates at a density of 5,000 cells/well in 25 µL of culture medium.

  • Compound Addition: Add 0.5 µL of test compounds or this compound (at various concentrations) to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (cells + virus, no compound) wells. Ensure the final DMSO concentration is ≤0.5% to avoid toxicity.[13]

  • Virus Infection: Add 25 µL of HIV-1 diluted in culture medium to achieve a multiplicity of infection (MOI) that results in 50-80% cell death after 5-6 days. Do not add virus to the "cells only" control wells.

  • Incubation: Incubate the plates for 5-6 days at 37°C in a 5% CO₂ humidified incubator.

  • XTT Addition: Prepare the XTT/PMS solution according to the manufacturer's instructions. Add 50 µL to each well.

  • Incubation: Incubate the plates for an additional 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the soluble formazan (B1609692) product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Plot the data to determine the EC₅₀ value.

Protocol 2: High-Throughput Luciferase Reporter Gene Assay

This cell-based assay uses a genetically engineered cell line where HIV-1 infection leads to the expression of a luciferase reporter gene, providing a highly sensitive and quantitative readout suitable for HTS.[14]

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus: HIV-1 strain of interest.

  • Compound: this compound, test compounds.

  • Media: DMEM supplemented with 10% FBS and antibiotics.

  • Reagent: Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Equipment: White, opaque 384-well microtiter plates, luminometer.

Methodology:

  • Cell Plating: Seed TZM-bl cells in white, opaque 384-well plates at a density of 4,000 cells/well in 25 µL of medium and incubate overnight.

  • Compound Treatment: Add test compounds at desired concentrations to the cells.

  • Infection: Add 25 µL of diluted HIV-1 to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of the luciferase reagent to each well to induce cell lysis and initiate the luminescent reaction.

  • Data Acquisition: After a 2-5 minute incubation, measure the luminescence signal using a plate luminometer.

  • Data Analysis: Normalize the relative light unit (RLU) signals to the untreated virus control. Calculate the percentage of inhibition and determine the EC₅₀ for active compounds. A parallel cytotoxicity assay should be performed to rule out false positives due to cell death.[15]

Protocol 3: Biochemical HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT. An RT-qPCR-based method provides high sensitivity and accuracy.[10]

Materials:

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Template/Primer: A poly(rA) template and oligo(dT) primer, or a specific viral RNA template.

  • Reagents: dNTP mix, reaction buffer (containing MgCl₂ or MnCl₂), SYBR Green or TaqMan-based qPCR master mix.[3]

  • Compound: this compound, test compounds.

  • Equipment: 384-well PCR plates, qPCR instrument.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a master mix containing the reaction buffer, RNA template, primer, and dNTPs.

  • Compound Addition: Add test compounds (e.g., this compound) at various concentrations to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Add a pre-determined amount of HIV-1 RT enzyme to each well to initiate the reverse transcription reaction.

  • RT Reaction: Incubate the plate at 37°C for 60 minutes to allow for the synthesis of complementary DNA (cDNA).

  • Quantification by qPCR: Transfer the reaction products to a qPCR plate or perform the qPCR directly. Add qPCR master mix containing SYBR Green or a specific probe.

  • qPCR Cycling: Run the plate on a real-time PCR instrument using an appropriate thermal cycling protocol to amplify and quantify the cDNA product.

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC₅₀ value.

References

Detecting Atevirdine Resistance in HIV-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

SOUTH SAN FRANCISCO, CA – [Current Date] – In the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1), the monitoring of antiretroviral drug resistance is paramount for effective clinical management and the development of new therapeutic strategies. Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a component of antiretroviral regimens. This document provides detailed application notes and experimental protocols for the detection of this compound resistance in HIV-1 strains, intended for researchers, scientists, and drug development professionals.

The primary methods for assessing HIV-1 drug resistance are genotypic and phenotypic assays. Genotypic assays identify mutations in the viral genome known to confer resistance, while phenotypic assays measure the concentration of a drug required to inhibit viral replication in vitro. Both methods provide critical, complementary information for understanding the resistance profile of a patient's viral population.

Section 1: Genotypic Methods for this compound Resistance Detection

Genotypic analysis is the most common method for routine HIV-1 drug resistance testing. It involves sequencing the reverse transcriptase (RT) region of the viral pol gene to identify mutations associated with resistance to NNRTIs, including this compound.

Key this compound Resistance Mutations

The following table summarizes key mutations in the HIV-1 reverse transcriptase gene that are associated with resistance to this compound. The interpretation of these mutations is often complex and should be performed using established databases such as the Stanford University HIV Drug Resistance Database.

MutationAmino Acid ChangeSignificance for this compoundOther Associated Resistances
L100ILeucine to IsoleucineCan contribute to this compound resistance, often in combination with other mutations.Nevirapine, Delavirdine, Efavirenz
K103NLysine to AsparagineA common NNRTI resistance mutation that can reduce susceptibility to this compound.Nevirapine, Delavirdine, Efavirenz
V106AValine to AlanineCan be selected by this compound and confers resistance.Nevirapine
V108IValine to IsoleucineMay contribute to low-level resistance to this compound.Nevirapine
Y181C/ITyrosine to Cysteine/IsoleucineA significant mutation conferring high-level resistance to this compound.Nevirapine, Delavirdine
Y188C/L/HTyrosine to Cysteine/Leucine/HistidineConfers high-level resistance to this compound.Nevirapine, Delavirdine, Efavirenz
G190A/SGlycine to Alanine/SerineCan reduce susceptibility to this compound.Nevirapine, Efavirenz
P236LProline to LeucineAssociated with resistance to Delavirdine and may affect this compound susceptibility.Delavirdine
Experimental Protocol: HIV-1 RT Genotyping by Sanger Sequencing

This protocol outlines the steps for amplifying and sequencing the HIV-1 RT gene from patient plasma.

1. Viral RNA Extraction:

  • Isolate viral RNA from 0.5-1.0 mL of patient plasma using a commercial viral RNA extraction kit, following the manufacturer's instructions.

  • Elute the RNA in RNase-free water.

2. Reverse Transcription and First-Round PCR:

  • Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and a gene-specific reverse primer for the pol gene.

  • Perform the first round of PCR to amplify a larger fragment of the pol gene containing the RT region. Use appropriate forward and reverse primers.

  • Cycling Conditions (Example):

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 94°C for 2 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 68°C for 1.5 minutes

    • Final Extension: 68°C for 10 minutes

3. Nested PCR (Second-Round):

  • Use the product from the first-round PCR as a template for a nested PCR to amplify the specific RT region of interest. Use internal forward and reverse primers.

  • Cycling Conditions (Example):

    • Initial Denaturation: 94°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

4. PCR Product Purification:

  • Analyze the nested PCR product on an agarose (B213101) gel to confirm the correct size.

  • Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.

5. Sanger Sequencing:

  • Set up sequencing reactions using the purified PCR product as a template, a sequencing primer (forward or reverse), and a BigDye Terminator cycle sequencing kit.

  • Perform cycle sequencing.

  • Purify the sequencing products to remove unincorporated dyes.

  • Analyze the products on an automated DNA sequencer.

6. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to generate a consensus sequence.

  • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).

  • Identify amino acid mutations associated with this compound resistance by comparing the patient-derived sequence to the reference. Utilize the Stanford University HIV Drug Resistance Database for interpretation.

Genotyping_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR Reverse Transcription & First-Round PCR RNA_Extraction->RT_PCR Nested_PCR Nested PCR RT_PCR->Nested_PCR Purification PCR Product Purification Nested_PCR->Purification Sanger_Seq Sanger Sequencing Purification->Sanger_Seq Analysis Sequence Analysis & Mutation Identification Sanger_Seq->Analysis Report Report Analysis->Report Resistance Profile

Genotypic resistance testing workflow.

Section 2: Phenotypic Methods for this compound Resistance Detection

Phenotypic assays provide a direct measure of drug susceptibility by determining the concentration of a drug that inhibits viral replication by 50% (IC50). The recombinant virus assay is a common method used for this purpose.

Quantitative Data: Fold-Change in this compound Susceptibility

The result of a phenotypic assay is often expressed as a "fold-change" in the IC50 value of the patient-derived virus compared to a wild-type reference virus. A higher fold-change indicates greater resistance.

HIV-1 StrainKey this compound Resistance MutationsThis compound Fold-Change in IC50 (Example)Interpretation
Wild-TypeNone1.0Susceptible
Patient Isolate AY181C> 100High-level Resistance
Patient Isolate BK103N, V108I5 - 15Low to Intermediate Resistance
Patient Isolate CL100I, K103N, Y181C> 200High-level Resistance

Note: The fold-change values are illustrative and can vary depending on the specific viral background and the combination of mutations.

Experimental Protocol: Recombinant Virus Phenotypic Assay

This protocol describes the generation of recombinant viruses containing the patient-derived RT sequence to assess this compound susceptibility.

1. Amplification of Patient-Derived RT Gene:

  • Follow steps 1-3 of the Genotyping Protocol to amplify the RT gene from patient plasma RNA.

2. Preparation of RT-Deleted Vector:

  • Use a proviral HIV-1 vector in which the RT-coding region has been deleted. This vector is replication-incompetent on its own.

3. Co-transfection and Recombinant Virus Production:

  • Co-transfect a suitable host cell line (e.g., 293T cells) with the patient-derived RT PCR product and the RT-deleted proviral vector.

  • Homologous recombination within the transfected cells will generate replication-competent recombinant viruses containing the patient's RT sequence.

  • Culture the cells for 48-72 hours and harvest the virus-containing supernatant.

4. Virus Titration:

  • Determine the titer of the recombinant virus stock (e.g., by measuring p24 antigen levels or by a TCID50 assay) to normalize the amount of virus used in the susceptibility assay.

5. Drug Susceptibility Assay:

  • Seed target cells (e.g., TZM-bl cells or activated peripheral blood mononuclear cells) in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Infect the target cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations.

  • Include a "no drug" control and a reference wild-type virus control.

  • Incubate the plates for 3-5 days.

6. Measurement of Viral Replication:

  • Quantify viral replication in each well. This can be done by measuring p24 antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase or beta-galactosidase) if using a reporter cell line.

7. Data Analysis:

  • Plot the percentage of viral inhibition versus the drug concentration.

  • Calculate the IC50 value, which is the drug concentration that reduces viral replication by 50%.

  • The fold-change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of the wild-type reference virus.

Phenotyping_Workflow cluster_virus_prep Recombinant Virus Generation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Patient_RT Amplify Patient RT Gene Co_transfection Co-transfection of Host Cells Patient_RT->Co_transfection Vector RT-Deleted Proviral Vector Vector->Co_transfection Recombinant_Virus Harvest Recombinant Virus Co_transfection->Recombinant_Virus Homologous Recombination Infection Infect Target Cells with Virus + Serial Dilutions of this compound Recombinant_Virus->Infection Incubation Incubate for 3-5 Days Infection->Incubation Measurement Measure Viral Replication Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Fold_Change Determine Fold-Change vs. Wild-Type IC50_Calc->Fold_Change Report Report Fold_Change->Report Phenotypic Resistance Level

Phenotypic resistance testing workflow.

Conclusion

The selection of an appropriate resistance testing method depends on the specific research or clinical question. Genotypic assays are generally faster and less expensive, providing valuable information on the presence of resistance-associated mutations. Phenotypic assays offer a direct measure of drug susceptibility and are particularly useful for complex resistance patterns or for evaluating resistance to new antiretroviral agents. The combined use of both methods can provide a comprehensive understanding of the resistance profile of HIV-1 strains, guiding therapeutic decisions and informing the development of next-generation antiretrovirals.

Atevirdine: A Tool Compound for Probing HIV-1 Reverse Transcriptase in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine (B1665816) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has served as a valuable tool compound in the field of virology, particularly in the study of Human Immunodeficiency Virus Type 1 (HIV-1). As a highly specific inhibitor of the viral reverse transcriptase (RT) enzyme, this compound allows for the detailed investigation of the viral replication cycle and the evaluation of novel antiretroviral strategies. These application notes provide an overview of this compound's mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its use in key virological assays.

Mechanism of Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA.[1] This binding is non-competitive with respect to the nucleoside triphosphate substrates. The interaction induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This allosteric inhibition effectively halts the viral replication process.

Atevirdine_Mechanism_of_Action This compound inhibits HIV-1 reverse transcriptase. cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (HIV-1 RT) Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Host Genome Host Genome Integrated Provirus->Host Genome This compound This compound HIV-1 RT HIV-1 RT This compound->HIV-1 RT

Caption: Mechanism of this compound Action.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against HIV-1 and its synergistic potential when used in combination with other antiretroviral agents.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterValueCell Line/SystemDescriptionReference
EC50 0.001 µMCEM-SSConcentration that inhibits 50% of virus-induced cell killing.[2]
IC50 1.59 µMMT-2Concentration that prevents the spread of HIV-1 IIIB infection.[2]
CC50 > 10 µMMT-2Concentration that causes 50% cytotoxicity to the cells.[2]
CC50 > 10 µMPBMCConcentration that causes 50% cytotoxicity to peripheral blood mononuclear cells.[2]

Table 2: Synergistic Antiviral Activity of this compound Analogue (Delavirdine) in Combination with other Antiretrovirals

Data presented for Delavirdine, a close structural and functional analogue of this compound.

Drug Combination (Ratio)Inhibition LevelCombination Index (CI)InterpretationReference
Delavirdine + Didanosine (B1670492) (1:10)> 75%< 1Synergistic
Delavirdine + Didanosine (1:30)> 75%< 1Synergistic
Zidovudine (B1683550) + Delavirdine + Didanosine (1:2:333)50-99%< 1Synergistic

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a tool compound are provided below.

HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory activity of this compound on the HIV-1 reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (in DMSO)

  • Reaction Buffer (containing template-primer, dNTPs, and labeled nucleotides)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD antibody

  • ABTS substrate

  • Stop Solution

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 96-well plate, add the diluted this compound, recombinant HIV-1 RT, and the reaction buffer.

  • Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction.

  • Stop the reaction by adding lysis buffer.

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotin-labeled DNA to bind.

  • Wash the plate to remove unbound components.

  • Add the Anti-DIG-POD antibody and incubate.

  • Wash the plate again.

  • Add the ABTS substrate and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.

RT_Activity_Assay_Workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound reaction_setup Set up Reaction: This compound + HIV-1 RT + Reaction Buffer prep_this compound->reaction_setup incubation1 Incubate at 37°C (1 hour) reaction_setup->incubation1 stop_reaction Stop Reaction (Lysis Buffer) incubation1->stop_reaction bind_to_plate Transfer to Streptavidin Plate & Incubate stop_reaction->bind_to_plate wash1 Wash Plate bind_to_plate->wash1 add_antibody Add Anti-DIG-POD & Incubate wash1->add_antibody wash2 Wash Plate add_antibody->wash2 add_substrate Add ABTS Substrate & Incubate wash2->add_substrate stop_and_read Add Stop Solution & Read Absorbance add_substrate->stop_and_read analysis Calculate % Inhibition & IC50 stop_and_read->analysis end End analysis->end

Caption: HIV-1 RT Activity Assay Workflow.

Cell-Based Antiviral Activity Assay

This protocol describes a method to evaluate the efficacy of this compound in inhibiting HIV-1 replication in a cell culture model.

Materials:

  • Susceptible host cells (e.g., MT-4, CEM-SS, or PBMCs)

  • HIV-1 viral stock

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a cell viability assay (e.g., XTT)

  • CO2 incubator

Protocol:

  • Seed the host cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include appropriate controls: uninfected cells, infected untreated cells, and vehicle controls.

  • Incubate the plate at 37°C in a CO2 incubator for a period of 3-7 days, depending on the cell type and virus strain.

  • After incubation, quantify viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit, or assess cell viability using an XTT assay to measure the cytopathic effect of the virus.

  • Calculate the percent inhibition of viral replication or the percent protection from cell death for each this compound concentration and determine the EC50 value.

  • In parallel, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 value.

Antiviral_Activity_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells prep_this compound Prepare this compound Dilutions seed_cells->prep_this compound add_this compound Add this compound to Cells prep_this compound->add_this compound infect_cells Infect Cells with HIV-1 add_this compound->infect_cells incubation Incubate at 37°C (3-7 days) infect_cells->incubation quantify Quantify Viral Replication (p24 ELISA or XTT Assay) incubation->quantify cytotoxicity Assess Cytotoxicity (Uninfected Cells) incubation->cytotoxicity analysis Calculate EC50 & CC50 quantify->analysis cytotoxicity->analysis end End analysis->end

Caption: Cell-Based Antiviral Assay Workflow.

Conclusion

This compound remains a valuable tool for in vitro studies of HIV-1 replication and for the preliminary evaluation of novel antiretroviral drug combinations. Its well-defined mechanism of action and high specificity for HIV-1 RT make it an excellent control compound for screening new NNRTIs and for dissecting the molecular details of reverse transcription. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their virology research endeavors.

References

Application of Atevirdine in Studying Reverse Transcriptase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Atevirdine (B1665816) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a critical tool in the study of HIV-1 reverse transcriptase (RT) kinetics.[1][2] As a highly specific inhibitor, its primary application is in characterizing the enzymatic activity and inhibition mechanisms of HIV-1 RT.

The mechanism of action involves this compound binding to a hydrophobic, allosteric pocket on the p66 subunit of the reverse transcriptase enzyme.[3] This binding site is located approximately 10 Å from the polymerase active site. This interaction induces a conformational change in the enzyme, disrupting the catalytic site and ultimately blocking the conversion of the viral RNA genome into double-stranded DNA.[3] Because this compound does not compete with the nucleoside triphosphate substrates, it is classified as a non-competitive inhibitor, making it an ideal agent for studying the allosteric regulation of RT.

In kinetic studies, this compound is used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the efficacy of different inhibitors and for understanding how mutations in the RT enzyme affect inhibitor binding and efficacy. This compound has been shown to effectively inhibit clinical isolates of HIV-1, including those resistant to nucleoside analogues like zidovudine (B1683550).[4] This makes it a valuable tool for investigating cross-resistance and for the development of second-generation NNRTIs designed to be effective against resistant viral strains.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the HIV-1 reverse transcriptase enzyme by 50% in a biochemical assay, or its EC50 value for 50% reduction in viral activity in a cell-based assay.[5]

CompoundParameterValueAssay TypeTargetReference
This compoundIC500.74 µM (median)Cell-Based Replication AssayHIV-1 Clinical Isolates[4]

Experimental Protocols

Protocol 1: Determination of IC50 for HIV-1 Reverse Transcriptase (Biochemical Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against purified HIV-1 RT by measuring DNA synthesis.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound mesylate

  • Poly(rA) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled thymidine (B127349) triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1% Triton X-100

  • Stop Solution: 20 mM EDTA

  • Glass fiber filters

  • Scintillation fluid and Scintillation counter

  • 100% DMSO (for dissolving this compound)

2. Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture. For a 50 µL final reaction volume, add:

    • 5 µL of 10x Assay Buffer

    • 5 µL of Poly(rA)/Oligo(dT) template/primer solution

    • 5 µL of dNTP mix (containing dATP, dCTP, dGTP, and [³H]-dTTP)

    • 25 µL of diluted this compound or control (buffer with DMSO for 0% inhibition, buffer only for enzyme activity control)

  • Enzyme Addition: Initiate the reaction by adding 10 µL of diluted HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 10 µL of Stop Solution (20 mM EDTA) to each well.

  • Measurement of Incorporation:

    • Spot the entire reaction volume from each well onto a glass fiber filter.

    • Wash the filters three times with a cold 5% trichloroacetic acid (TCA) solution to remove unincorporated nucleotides, followed by a wash with ethanol.

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Anti-HIV-1 Efficacy in a Cell-Based Replication Assay

This protocol measures the ability of this compound to inhibit HIV-1 replication in a susceptible human T-cell line.

1. Materials and Reagents:

  • MT-2 or similar susceptible human T-lymphocyte cell line

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound mesylate

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

2. Procedure:

  • Cell Plating: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include wells for "cells only" (no virus, no drug) and "virus control" (virus, no drug).

  • Infection: Infect the cells by adding 50 µL of a pre-titered dilution of HIV-1 stock to each well (except the "cells only" control). The amount of virus should be optimized to yield a clear signal in the p24 ELISA after the incubation period.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet cells and debris before collection.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Construct a standard curve for the p24 antigen.

    • Calculate the concentration of p24 in each well.

    • Determine the percentage of inhibition for each this compound concentration compared to the virus control.

    • Plot the percent inhibition against the log of this compound concentration and calculate the 50% effective concentration (EC50) using a non-linear regression model.

Visualizations

G active_site Polymerase Active Site conform_change Conformational Change of Active Site nnbp NNRTI Binding Pocket (Allosteric Site) nnbp->active_site dntp dNTPs dntp->active_site Binds template RNA/DNA Template template->active_site Binds inhibitor This compound inhibitor->nnbp Binds inhibition Inhibition of DNA Synthesis conform_change->inhibition Leads to

Caption: Mechanism of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

G start Start prep_reagents Prepare Reagents (Buffer, Template/Primer, dNTPs) start->prep_reagents setup_rxn Set up Reaction in Plate prep_reagents->setup_rxn prep_this compound Prepare Serial Dilutions of this compound prep_this compound->setup_rxn add_enzyme Initiate with HIV-1 RT Enzyme setup_rxn->add_enzyme incubate Incubate at 37°C for 60 min add_enzyme->incubate stop_rxn Stop Reaction with EDTA incubate->stop_rxn measure Measure [³H]-dTTP Incorporation (Filter Binding Assay) stop_rxn->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the biochemical HIV-1 RT inhibition assay.

G start Start seed_cells Seed MT-2 Cells in 96-well Plate start->seed_cells add_drug Add this compound to Cells seed_cells->add_drug prep_this compound Prepare Serial Dilutions of this compound prep_this compound->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubate Incubate for 4-5 Days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify Viral Replication (p24 ELISA) collect_supernatant->p24_elisa analyze Analyze Data & Calculate EC50 p24_elisa->analyze end End analyze->end

Caption: Experimental workflow for the cell-based HIV-1 replication assay.

References

Application Notes & Protocols: Atevirdine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).

Introduction

This compound is a potent and specific inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA, which is a necessary step for viral replication.[1][2][3] As an NNRTI, this compound binds to an allosteric site on the RT, inducing a conformational change that inhibits its enzymatic activity.[4][5] These protocols outline the necessary steps to determine the antiviral activity and cytotoxicity of this compound in cell culture.

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that obstructs the replication of HIV-1.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not get incorporated into the elongating viral DNA chain.[6] Instead, they attach to a hydrophobic pocket near the active site of the p66 subunit of HIV-1 reverse transcriptase.[6] This binding event triggers a conformational change in the enzyme, which in turn disrupts the catalytic site and blocks the conversion of viral RNA into DNA.[4]

G cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_nucleus Inside Nucleus vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT 2. Reverse Transcription Receptor CD4 Receptor vRNA->Receptor 1. Binding & Fusion Provirus Provirus RT->Provirus Viral DNA Protease Protease Protease->vRNA 6. Budding & Maturation Integrase Integrase Coreceptor Coreceptor (CXCR4/CCR5) Nucleus Nucleus mRNA Viral mRNA Nucleus->mRNA 4. Transcription HostDNA Host DNA Provirus->Nucleus 3. Integration mRNA->Protease 5. Translation & Assembly This compound This compound This compound->RT Inhibition

Caption: HIV-1 replication cycle and this compound's point of inhibition.

Experimental Protocols

Cell and Virus Culture
  • Cell Line: MT-2 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and are commonly used for in vitro antiviral assays. Other suitable T-cell lines include Jurkat and Hut78 cells.[1][7]

  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or HIV-1 NL4-3, should be used.[1][8] Virus stocks should be prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).

Antiviral Efficacy Assay Protocol

This protocol is designed to determine the concentration of this compound that inhibits 50% of viral replication (EC50).

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The concentration range should be selected to encompass the expected EC50 value.

  • Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with no virus and no drug as a cell control.

  • Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. Add 50 µL of the virus dilution to each well, except for the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant to measure the amount of HIV-1 p24 antigen using a commercial p24 ELISA kit, following the manufacturer's instructions.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is performed in parallel with the antiviral assay to determine the concentration of this compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at the same density as the antiviral assay (5 x 10^4 cells per well) in 100 µL of complete culture medium.

  • Compound Treatment: Add 100 µL of the same serial dilutions of this compound used in the antiviral assay to the wells. Include wells with no drug as a cell control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

  • Reaction Setup: In a 96-well plate, combine a reaction mixture containing a poly(rA)-oligo(dT) template-primer, dNTPs (including biotin-dUTP), and recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to occur.

  • Detection: The newly synthesized biotinylated DNA is captured on a streptavidin-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric substrate.

  • Absorbance Reading: Measure the absorbance at a wavelength appropriate for the substrate used.

G cluster_assays Parallel Assays start Start cell_culture 1. Culture & Seed MT-2 Cells in 96-well plates start->cell_culture antiviral_assay Antiviral Efficacy Assay cell_culture->antiviral_assay cytotoxicity_assay Cytotoxicity Assay add_atevirdine_antiviral 2a. Add this compound (Serial Dilutions) antiviral_assay->add_atevirdine_antiviral add_atevirdine_cyto 2b. Add this compound (Serial Dilutions) cytotoxicity_assay->add_atevirdine_cyto infect_hiv 3a. Infect with HIV-1 add_atevirdine_antiviral->infect_hiv incubate_antiviral 4a. Incubate (4-5 days) infect_hiv->incubate_antiviral p24_elisa 5a. Quantify Viral Load (p24 ELISA) incubate_antiviral->p24_elisa calc_ec50 6a. Calculate EC50 p24_elisa->calc_ec50 calc_si 7. Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si incubate_cyto 3b. Incubate (4-5 days) add_atevirdine_cyto->incubate_cyto mtt_assay 4b. Perform MTT Assay incubate_cyto->mtt_assay read_absorbance 5b. Read Absorbance mtt_assay->read_absorbance calc_cc50 6b. Calculate CC50 read_absorbance->calc_cc50 calc_cc50->calc_si end End calc_si->end

Caption: Experimental workflow for determining this compound efficacy.

Data Presentation

The quantitative data from the antiviral and cytotoxicity assays should be summarized in the following tables.

Table 1: Antiviral Efficacy of this compound against HIV-1

CompoundEC50 (µM)95% Confidence Interval
This compound[Insert Value][Insert Value]
Positive Control (e.g., Nevirapine)[Insert Value][Insert Value]

Table 2: Cytotoxicity of this compound in MT-2 Cells

CompoundCC50 (µM)95% Confidence Interval
This compound[Insert Value][Insert Value]
Positive Control (e.g., Nevirapine)[Insert Value][Insert Value]

Table 3: Selectivity Index of this compound

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Insert Value][Insert Value][Insert Value]
Positive Control (e.g., Nevirapine)[Insert Value][Insert Value][Insert Value]

Data Analysis and Interpretation

The EC50 and CC50 values are calculated by plotting the percentage of inhibition or cytotoxicity against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the CC50 to the EC50 (SI = CC50/EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it is toxic to the host cells.

References

Troubleshooting & Optimization

Technical Support Center: Atevirdine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Atevirdine (B1665816) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary mechanism of action is to allosterically bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme's active site, thereby inhibiting DNA polymerization.[2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months) to prevent degradation.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line, HIV-1 strain, and specific assay conditions. Generally, the 50% inhibitory concentration (IC50) for wild-type HIV-1 is in the low micromolar range.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. It's common to test a range of concentrations, often significantly higher than the expected IC50, to establish a clear dose-response curve.[5]

Q4: Can this compound be used in combination with other antiretroviral drugs in vitro?

Yes, in vitro studies have shown that this compound can act synergistically with nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (B1683550) (AZT), particularly against AZT-resistant HIV-1 strains.[4] When designing combination studies, it is important to assess the potential for additive, synergistic, or antagonistic effects.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Higher than expected IC50 value 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution. 2. Drug Resistance: The HIV-1 strain used may harbor mutations conferring resistance to NNRTIs. 3. High Serum Concentration: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. 4. Assay Conditions: Suboptimal cell density, virus input (MOI), or incubation times.1. Prepare fresh dilutions from a properly stored, aliquoted stock solution. 2. Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations.[6][7] 3. Reduce the serum concentration in your assay medium or use serum-free medium if your cells can tolerate it. Standardize the serum percentage across all experiments. 4. Optimize assay parameters by titrating cell number, MOI, and incubation period.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of cells, virus, or this compound. 2. Edge Effects: Evaporation from wells on the outer edges of the microplate. 3. Cell Health: Poor or variable cell health across the plate.1. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation from inner wells. 3. Ensure a single-cell suspension and uniform cell seeding density. Monitor cell viability and morphology.
Observed Cytotoxicity at Active Concentrations 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Off-Target Effects: this compound may have off-target effects leading to cell death. 3. Mitochondrial Toxicity: As a class, some reverse transcriptase inhibitors have been associated with mitochondrial toxicity.[8][9]1. Ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.5%). Run a vehicle-only control (media with the same concentration of DMSO). 2. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). 3. Evaluate mitochondrial function using specific assays if mitochondrial toxicity is suspected.
Poor Solubility or Precipitation in Media 1. Low Aqueous Solubility: this compound, like many NNRTIs, may have limited solubility in aqueous cell culture media. 2. Interaction with Media Components: Components in the media may cause the compound to precipitate.1. Prepare intermediate dilutions of this compound in a solvent compatible with your cell culture medium. Ensure the final solvent concentration is low. 2. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a formulation aid, though this may impact the experiment.

Experimental Protocols

General Cell-Based Antiviral Assay

This protocol provides a general workflow for assessing the antiviral activity of this compound against HIV-1.

  • Cell Plating: Seed a suitable host cell line (e.g., MT-4, CEM-SS, or PBMCs) in a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Infection: Add a pre-titered amount of HIV-1 to the cells. The multiplicity of infection (MOI) should be optimized for the specific cell line and assay duration.

  • Treatment: Immediately after infection, add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period appropriate for the viral replication cycle and assay readout (typically 3-7 days).

  • Assay Readout: Measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant.

    • Cell Viability Assay (e.g., MTT, XTT): Measures the cytopathic effect of the virus, where a higher cell viability indicates greater viral inhibition.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Cell Plating: Seed the same host cell line used in the antiviral assay at the same density in a separate 96-well plate.

  • Compound Addition: Add the same serial dilutions of this compound and vehicle control to the wells. In this assay, no virus is added.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Measurement: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI = CC50/IC50) can then be determined to evaluate the therapeutic window of the compound.

Visualizations

G This compound Mechanism of Action cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition by this compound HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell 1. Entry Viral RNA Viral RNA Host Cell->Viral RNA 2. Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA 3. Reverse Transcription Provirus Provirus Viral DNA->Provirus 4. Integration New Virus New Virus Provirus->New Virus 5. Replication & Assembly New Virus->HIV-1 6. Budding & Maturation This compound This compound Reverse Transcriptase Reverse Transcriptase This compound->Reverse Transcriptase Inhibition Inhibition Reverse Transcriptase->Inhibition Inhibition->Viral DNA

Caption: A diagram illustrating the inhibitory effect of this compound on the HIV-1 life cycle.

G Troubleshooting Workflow for High IC50 Start High IC50 Observed Check_Compound Verify this compound Stock: - Fresh Dilutions? - Proper Storage? Start->Check_Compound Check_Virus Assess Virus Strain: - Known Resistance Mutations? Check_Compound->Check_Virus Check_Assay Review Assay Conditions: - Optimal Cell Density? - Correct MOI? - Standardized Serum %? Check_Virus->Check_Assay Perform_Sequencing Sequence RT Gene Check_Virus->Perform_Sequencing If resistance is suspected Optimize_Assay Re-optimize Assay Parameters Check_Assay->Optimize_Assay If conditions are suboptimal End_Resistant Result Explained: Drug Resistance Perform_Sequencing->End_Resistant End_Optimized Result Improved: Assay Optimized Optimize_Assay->End_Optimized

Caption: A logical workflow for troubleshooting unexpectedly high IC50 values in this compound experiments.

References

Optimizing Atevirdine concentration for maximum viral inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Atevirdine (B1665816) for maximal viral inhibition. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question 1: Why am I observing a higher than expected EC50/IC50 value for this compound in my antiviral assay?

Possible Causes and Solutions:

  • Drug Resistance: The HIV-1 strain you are using may have pre-existing or developed resistance to this compound. The most common resistance mutations for NNRTIs like this compound include K103N and Y181C.[1]

    • Recommendation: Perform genotypic analysis of the reverse transcriptase gene of your viral stock to screen for known resistance mutations. If resistance is detected, consider using a different viral strain or a combination of antiretroviral agents.

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Prepare fresh stock solutions of this compound and store them aliquoted at -80°C for long-term use to avoid repeated freeze-thaw cycles.[2]

  • Suboptimal Assay Conditions: The parameters of your assay, such as cell density or virus input (multiplicity of infection - MOI), can influence the apparent potency of the drug.

    • Recommendation: Optimize cell density, MOI, and incubation times for your specific cell line and virus strain to ensure consistent and reliable results.

  • Cell Line Variability: Different cell lines can have varying levels of susceptibility to both the virus and the drug.

    • Recommendation: If feasible, test this compound's activity in an alternative susceptible cell line (e.g., MT-2, CEM-SS) to confirm your findings.[2]

Question 2: I am observing significant cytotoxicity at concentrations where this compound should be showing specific antiviral activity. What could be the cause?

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that lead to cellular toxicity, independent of its antiviral activity.

    • Recommendation: It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50). This allows for the calculation of the Selectivity Index (SI = CC50/EC50), which is a measure of the drug's therapeutic window. A low SI value indicates a narrow window between antiviral efficacy and cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Recommendation: Always include a vehicle control in your assay (cells treated with the same concentration of the solvent alone) to assess the level of solvent-induced cytotoxicity. Ensure the final solvent concentration in your culture medium is non-toxic to the cells.

  • Assay-Specific Artifacts: The cytotoxicity assay you are using might be susceptible to interference from the compound. For instance, in metabolic assays like MTT or XTT, the compound could interfere with cellular metabolic pathways without directly causing cell death.[2]

    • Recommendation: Use an orthogonal cytotoxicity assay that measures a different cellular endpoint, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion), to confirm the cytotoxic effects.

  • Culture Contamination: Contamination of your cell culture with bacteria, fungi, or mycoplasma can lead to increased cell death, which might be wrongly attributed to the compound.

    • Recommendation: Regularly test your cell cultures for any potential contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] It works by binding directly to a pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Q2: What are the recommended cell lines for testing this compound's antiviral activity?

A2: Lymphoblastoid cell lines are commonly used for HIV-1 research. Specific cell lines used in studies with this compound and other NNRTIs include MT-2 cells and CEM-SS cells. The choice of cell line should be based on its susceptibility to the specific HIV-1 strain being used in your experiments.

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

A3: Based on clinical studies, plasma trough concentrations have been targeted in ranges of 5-13 µM, 14-22 µM, and 23-31 µM. For initial in vitro screening, it is advisable to use a broad range of concentrations spanning several logs (e.g., from nanomolar to micromolar) to determine the dose-response curve accurately. A starting point could be a serial dilution from 100 µM down to 0.01 µM.

Q4: How should I interpret the dose-response curve for this compound?

A4: The dose-response curve plots the percentage of viral inhibition against the log of the drug concentration. From this curve, you can determine the EC50 (or IC50), which is the concentration at which this compound inhibits 50% of viral replication. A steeper slope on the dose-response curve can indicate that a small increase in drug concentration leads to a significant increase in antiviral activity.

Q5: Can this compound be used in combination with other antiretroviral drugs?

A5: Yes, combination therapy is the standard of care for HIV-1 infection to enhance efficacy and prevent the emergence of drug resistance. Studies have been conducted on this compound in combination with zidovudine (B1683550) (a nucleoside reverse transcriptase inhibitor). When designing combination experiments, it is important to assess whether the drug interactions are synergistic, additive, or antagonistic.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeCC50 (50% Cytotoxic Concentration)Reference
MT-2Not specified> 10 µM

Table 2: Clinically Targeted Plasma Concentrations of this compound

Study PopulationTargeted Trough ConcentrationDurationNotesReference
HIV-1 infected patients5-13 µM12 weeksMonotherapy
HIV-1 infected patients14-22 µM12 weeksMonotherapy
HIV-1 infected patients23-31 µM12 weeksMonotherapy
HIV-1 infected patients5-10 µM12 weeksIn combination with Zidovudine

Note: this compound monotherapy did not demonstrate significant antiretroviral activity in clinical trials, partly due to the rapid development of resistance.

Detailed Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using an HIV-1 p24 Antigen Assay

This protocol is a standard method for assessing the ability of a compound to inhibit HIV-1 replication in cell culture.

  • Cell Preparation: Seed a suitable T-cell line (e.g., MT-2) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours at 37°C.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of a pre-titered HIV-1 stock to each well to achieve a desired MOI (e.g., 0.01). Include 'virus control' wells (cells + virus, no drug) and 'cell control' wells (cells only, no virus or drug).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for several rounds of viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and collect the cell-free supernatant from each well.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Use non-linear regression analysis to fit a sigmoid dose-response curve and determine the EC50 value.

Protocol 2: Determination of Cytotoxicity (CC50) using an XTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Preparation: Seed a suitable T-cell line (e.g., MT-2) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound as described in Protocol 1. Add 100 µL of each dilution to the wells. Include 'cell control' wells containing medium but no drug.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with Reagent: Incubate the plate for 4-6 hours at 37°C to allow for the conversion of the XTT reagent to a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis to determine the CC50 value.

Protocol 3: Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

  • Calculation: The SI is calculated as the ratio of the CC50 to the EC50.

    • SI = CC50 / EC50

  • Interpretation: A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing cellular toxicity, suggesting a more favorable therapeutic window.

Visualizations

HIV_Lifecycle_Atevirdine_MOA cluster_cell Host T-Cell HIV-1 Virion HIV-1 Virion Host Cell Host T-Cell Reverse Transcription Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Reverse Transcription->Viral DNA 2. RNA -> DNA This compound This compound Inhibition Inhibition Viral RNA Viral RNA Viral RNA->Reverse Transcription Viral RNA Template Integration Integration Viral DNA->Integration 3. Integration into Host Genome Transcription Transcription Integration->Transcription 4. Transcription Translation Translation Transcription->Translation 5. Translation Assembly Assembly Translation->Assembly 6. Assembly Budding Budding Assembly->Budding 7. Budding & Maturation

Caption: Mechanism of action of this compound on the HIV-1 life cycle.

Experimental_Workflow cluster_prep cluster_assays cluster_analysis cluster_conclusion prep 1. Preparation assay 2. Parallel Assays analysis 3. Data Analysis conclusion 4. Conclusion prep_cells Prepare Cell Culture (e.g., MT-2) antiviral_assay Antiviral Assay (e.g., p24 ELISA) prep_cells->antiviral_assay cytotox_assay Cytotoxicity Assay (e.g., XTT) prep_cells->cytotox_assay prep_virus Prepare & Titer HIV-1 Stock prep_virus->antiviral_assay prep_drug Prepare this compound Serial Dilutions prep_drug->antiviral_assay prep_drug->cytotox_assay calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 calc_cc50 Calculate CC50 cytotox_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si optimal_conc Determine Optimal Concentration Range (High SI) calc_si->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Workflow start_node Unexpected Result (e.g., High EC50, High Cytotoxicity) decision1 Check Compound Integrity start_node->decision1 decision2 Review Assay Conditions decision1->decision2 Compound OK action1 Prepare Fresh Stock & Aliquots decision1->action1 Degradation Suspected decision3 Investigate Biological Factors decision2->decision3 Conditions OK action2 Optimize Cell Density, MOI, Incubation Time decision2->action2 Suboptimal Parameters action3 Run Vehicle/Solvent Controls decision2->action3 Solvent Toxicity Suspected action4 Test for Culture Contamination decision3->action4 Contamination Suspected action5 Sequence Virus RT Gene for Resistance decision3->action5 Resistance Suspected end_node Re-run Experiment action1->end_node action2->end_node action3->end_node action4->end_node action5->end_node

References

Troubleshooting unexpected results in Atevirdine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atevirdine. The content is designed to address specific issues that may arise during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, which inhibits its activity and ultimately prevents the virus from replicating.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in 100% DMSO. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions in aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically below 0.5%). Precipitation may occur when diluting the DMSO stock in aqueous media; gentle vortexing or warming to 37°C can aid in dissolution.

Q3: What are the common resistance mutations for NNRTIs like this compound?

Several mutations in the HIV-1 reverse transcriptase gene can confer resistance to NNRTIs. Some of the most common mutations include K103N, Y181C, and G190A. The presence of these mutations can significantly increase the 50% inhibitory concentration (IC50) of this compound.

Troubleshooting Guides

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.

A higher than expected IC50 value suggests reduced inhibition of the RT enzyme.

Potential Cause Recommended Solution
Degraded this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Inactive RT Enzyme Use a new lot of commercially available RT or freshly purify the enzyme. Ensure proper storage conditions.
Suboptimal Assay Conditions Optimize reaction time, temperature, and buffer components (e.g., MgCl2 concentration).
Pipetting Errors Ensure accurate pipetting of all reagents, especially the serial dilutions of this compound.
RT Mutation If using a non-wild-type RT, confirm the expected resistance profile. The presence of mutations like Y181C can significantly increase the IC50.

High variability can obscure the true dose-response relationship.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Mixing Ensure all components are thoroughly mixed before starting the reaction and after adding each reagent.
Edge Effects in Plate Avoid using the outer wells of the 96-well plate, or fill them with a buffer to maintain a humid environment.
Cell-Based Antiviral Assay (p24 Antigen ELISA)

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures to quantify viral replication.

High background can mask the specific signal from p24 antigen.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Contaminated Reagents Use fresh, sterile reagents. Ensure the substrate has not been exposed to light.
Non-specific Antibody Binding Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking incubation time.
Cross-contamination Be careful to avoid splashing between wells during pipetting.

A poor standard curve prevents accurate quantification of p24.

Potential Cause Recommended Solution
Degraded p24 Standard Reconstitute a fresh vial of p24 standard and prepare new serial dilutions.
Pipetting Errors Ensure accurate preparation of the standard dilutions.
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.

This indicates a lack of antiviral activity in the cell-based system.

Potential Cause Recommended Solution
Drug Inactivation Ensure this compound is not degraded. Prepare fresh dilutions for each experiment.
Low Drug Permeability This is less likely for this compound but can be a factor for other compounds.
Drug-Resistant Virus The viral strain used may harbor resistance mutations. Sequence the RT gene of the virus stock.
Incorrect Virus Titer Use a consistent and appropriate multiplicity of infection (MOI). Too high of an MOI can overwhelm the inhibitory effect of the drug.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic effects of this compound.

This suggests that this compound is toxic to the cells at or near its effective antiviral concentration.

Potential Cause Recommended Solution
High DMSO Concentration Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.
Compound Precipitation Visually inspect the wells for any precipitate. If present, try pre-warming the media or slightly increasing the final DMSO concentration (while staying within the non-toxic range).
Contamination Ensure cell cultures are free from microbial contamination.
Off-target Effects At high concentrations, this compound may have off-target effects leading to cell death.

Inconsistent readings can lead to an inaccurate determination of the CC50 value.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension and accurate pipetting when seeding the plate.
Incomplete Formazan (B1609692) Solubilization After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are fully dissolved by gentle mixing or incubation on a plate shaker.
Interference from this compound Some compounds can interfere with the MTT reagent. Run a control plate with this compound in cell-free media to check for direct reduction of MTT.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound assays. Note that these values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Table 1: In Vitro Activity of this compound Against Wild-Type HIV-1

ParameterConcentration (µM)Assay TypeCell Line/System
IC500.06 - 1.60p24 Antigen AssayClinical Isolates
Median IC500.74p24 Antigen AssayClinical Isolates

Data from a study of clinical isolates, which may include some natural polymorphisms.[1]

Table 2: In Vitro Cytotoxicity of a Similar NNRTI (Trovirdine) in MT-4 Cells

ParameterConcentration (µM)Assay TypeCell Line
CC5060MTT AssayMT-4

This data is for Trovirdine, a structurally similar NNRTI, and can be used as an approximate reference for this compound's cytotoxicity in MT-4 cells.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is a general guideline and may need to be optimized for specific laboratory conditions.

  • Reagent Preparation : Prepare serial dilutions of this compound in DMSO, and then dilute further in reaction buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Reaction Setup : In a 96-well plate, add the reaction buffer containing a poly(A) template and oligo(dT) primer, dNTPs (including biotin-dUTP and DIG-dUTP), and the diluted this compound or control.

  • Enzyme Addition : Add purified HIV-1 RT to each well to initiate the reaction. Include a no-enzyme control.

  • Incubation : Incubate the plate at 37°C for 1-2 hours.

  • Capture : Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.

  • Detection : Wash the plate to remove unbound reagents. Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition : After another wash step, add a colorimetric substrate (e.g., TMB).

  • Readout : Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Antiviral Assay (p24 Antigen ELISA)
  • Cell Plating : Seed a susceptible T-cell line (e.g., MT-4 cells) in a 96-well plate.

  • Compound Addition : Add serial dilutions of this compound to the wells. Include a "no drug" control.

  • Virus Infection : Infect the cells with a pre-titered stock of HIV-1.

  • Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

  • Supernatant Collection : After incubation, centrifuge the plate and collect the cell culture supernatant.

  • p24 ELISA : Perform a standard p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis : Generate a standard curve from the p24 standards. Use the standard curve to determine the concentration of p24 in each well. Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)
  • Cell Plating : Seed the same cell line used for the antiviral assay in a 96-well plate at the same density.

  • Compound Addition : Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug).

  • Incubation : Incubate the plate for the same duration as the antiviral assay (4-7 days).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Readout : Measure the absorbance at 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Entry Entry Uncoating Uncoating Entry->Uncoating Viral RNA and Enzymes Enter Reverse_Transcription Reverse Transcription (Target of this compound) Uncoating->Reverse_Transcription Viral RNA Released Integration Integration Reverse_Transcription->Integration Viral DNA Produced Replication Replication Integration->Replication Provirus Formation Assembly Assembly Replication->Assembly New Viral Proteins & RNA Budding Budding Assembly->Budding New Virus Particles Form New_Virion New HIV Virion Budding->New_Virion Release HIV_Virion HIV Virion HIV_Virion->Entry Binding and Fusion Troubleshooting_Workflow Start Unexpected Result Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Check_Calculations Verify Data Analysis and Calculations Start->Check_Calculations Consult_Literature Consult Literature for Expected Values Check_Reagents->Consult_Literature Check_Protocol->Consult_Literature Check_Calculations->Consult_Literature Result_Consistent Result Consistent with Literature? Consult_Literature->Result_Consistent Investigate_Further Investigate Specific Causes (e.g., Resistance, Cytotoxicity) Result_Consistent->Investigate_Further No Resolved Issue Resolved Result_Consistent->Resolved Yes Optimize_Assay Optimize Assay Parameters Investigate_Further->Optimize_Assay Optimize_Assay->Resolved p24_ELISA_Workflow cluster_assay p24 Antigen ELISA Coat_Plate 1. Coat Plate with Capture Antibody Block 2. Block Plate Coat_Plate->Block Add_Sample 3. Add Sample/ Standard Block->Add_Sample Add_Detection_Ab 4. Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme_Conj 5. Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate 6. Add Substrate Add_Enzyme_Conj->Add_Substrate Read_Plate 7. Read Plate Add_Substrate->Read_Plate

References

Atevirdine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of Atevirdine under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development activities.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of this compound's stability.

Problem Possible Causes Recommended Solutions
Inconsistent Degradation Results 1. Variability in stress conditions (temperature, pH, reagent concentration).[1] 2. Inconsistent sample preparation. 3. Instability of the analytical method.[2]1. Ensure precise control and monitoring of all stress parameters. 2. Standardize sample handling and preparation protocols. 3. Validate the stability-indicating method for robustness.
Poor Chromatographic Resolution 1. Inappropriate HPLC column or mobile phase composition.[3] 2. Co-elution of degradation products with the parent drug or other impurities.[4] 3. Column degradation.[3]1. Optimize the mobile phase (e.g., pH, organic modifier ratio) and screen different column stationary phases.[5] 2. Adjust gradient elution parameters or change the column selectivity. 3. Use a new column or a guard column to protect the analytical column.[6]
Mass Imbalance in Degradation Studies 1. Formation of non-UV active or volatile degradation products.[7] 2. Incomplete elution of degradants from the HPLC column. 3. Inaccurate response factors for degradation products.[7]1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify all potential degradants.[8] 2. Employ a stronger solvent at the end of the gradient to ensure all compounds are eluted. 3. Determine the relative response factors for major degradation products if possible.
Unexpected Degradation Pathways 1. Interaction with excipients in the formulation. 2. Presence of impurities in the drug substance or reagents. 3. Complex secondary degradation reactions.1. Conduct forced degradation studies on the drug substance alone and in the presence of individual excipients. 2. Use high-purity reagents and characterize any impurities in the starting material. 3. Analyze samples at multiple time points to understand the degradation sequence.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data for this compound is not extensively published, based on its chemical structure, which includes piperazine (B1678402), pyridine (B92270), and indole (B1671886) moieties, potential degradation pathways under forced degradation conditions may include:

  • Hydrolysis: The amide linkage could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The piperazine and pyridine rings, as well as the indole nucleus, could be susceptible to oxidation.[9]

  • Photodegradation: The aromatic and heteroaromatic rings suggest potential for degradation upon exposure to UV or visible light.[10]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: Developing a stability-indicating method involves demonstrating that the analytical procedure can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] The key steps are:

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[11][12]

  • Select an appropriate HPLC column (e.g., C18) and mobile phase to achieve good separation between this compound and its degradation products.[2]

  • Optimize chromatographic conditions (e.g., gradient, flow rate, temperature) to ensure adequate resolution.

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Based on ICH guidelines and common practices for antiviral drugs, the following conditions can be applied.[12][13] The goal is to achieve 5-20% degradation of the drug substance.[14]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[15]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature.[15]
Oxidative Degradation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[16]
Thermal Degradation Dry heat (e.g., 80-100°C) for a specified duration.[17]
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[18]

Q4: My photostability results for this compound are inconsistent. What should I do?

A4: Inconsistent photostability results can be due to several factors. Ensure that a "dark control" sample, shielded from light, is analyzed in parallel to distinguish between thermal and photodegradation. Also, verify the light source's intensity and wavelength distribution. If results remain equivocal, testing additional batches of the drug substance may be necessary to confirm the findings.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the drug substance and the analytical method used.

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Acid Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Maintain the solution at a controlled temperature (e.g., room temperature or 60°C) and collect samples at different intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of this compound degradation and to profile the degradation products.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Prepare a 3% hydrogen peroxide (H₂O₂) solution.

  • Procedure:

    • Mix a known volume of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Place a thin layer of this compound powder in a chemically inert, transparent container.

    • Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent.

    • Prepare "dark control" samples by wrapping the containers in aluminum foil.

  • Exposure:

    • Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.

    • Maintain the temperature of the samples at controlled ambient conditions.

  • Analysis:

    • After the exposure period, analyze the solid and solution samples, along with the dark controls, for any changes in physical appearance, purity, and degradation products using a validated HPLC method.

Visualizations

The following diagrams illustrate a typical workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS HPLC->LCMS Characterize Degradants Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Method Validation Degradation_Profile->Method_Validation API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

Atevirdine_Degradation This compound This compound Hydrolysis_Product Hydrolysis Product (Amide Cleavage) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (N-Oxide) This compound->Oxidation_Product H₂O₂ Photodegradation_Product Photodegradation Product (Ring Modification) This compound->Photodegradation_Product Light (UV/Vis)

Caption: Hypothetical this compound Degradation Pathways.

References

Technical Support Center: Minimizing Off-Target Effects of Atevirdine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Atevirdine (B1665816) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is to allosterically inhibit the HIV-1 reverse transcriptase, an essential enzyme for the viral replication cycle. By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, it induces a conformational change that disrupts the enzyme's catalytic activity.

Q2: What are off-target effects and why are they a concern when using this compound in cell lines?

Off-target effects are unintended interactions of a drug with cellular components other than its primary target. These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the on-target protein (HIV-1 reverse transcriptase). Off-target effects can also cause cellular toxicity, confounding the interpretation of antiviral efficacy and safety studies.

Q3: Are there known off-target effects for this compound?

Specific off-target interactions for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, it has the potential to bind to other proteins, particularly those with similar binding pockets. As a class, NNRTIs have been associated with various side effects in clinical settings, which may be linked to off-target activities. Researchers should therefore be cautious and consider the possibility of off-target effects in their experimental systems.

Q4: What are some common off-target effects observed with non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

While specific data for this compound is limited, the broader class of NNRTIs has been associated with a range of side effects, including skin rash, central nervous system effects, and liver toxicity.[1] In a cellular context, this could translate to effects on cell signaling pathways, cell cycle regulation, or mitochondrial function. It is important to note that mitochondrial toxicity is more commonly associated with nucleoside reverse transcriptase inhibitors (NRTIs) due to their interaction with mitochondrial DNA polymerase.[2]

Troubleshooting Guide

Q1: I am observing a significant level of cytotoxicity in my cell line at concentrations where I expect to see specific antiviral activity of this compound. What could be the cause?

This could be due to off-target toxicity. Here are a few troubleshooting steps:

  • Determine the 50% cytotoxic concentration (CC50): Perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death in your specific cell line. This will help you establish a therapeutic window.

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that still effectively inhibits HIV-1 replication in your assay. This minimizes the risk of engaging lower-affinity off-targets.

  • Include a negative control: If available, use a structurally similar but inactive analog of this compound to determine if the observed cytotoxicity is specific to the active compound or a general effect of the chemical scaffold.

  • Test in a different cell line: The expression levels of potential off-target proteins can vary between cell lines.[3] Observing the same cytotoxicity in a different cell line could suggest a more general off-target effect.

Q2: I have identified a potential off-target for this compound in my experiments. How can I validate this finding?

Validating a potential off-target is crucial. Here are two common experimental approaches:

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to the suspected off-target protein in a cellular context.[4][5] Ligand binding increases the thermal stability of the target protein, which can be detected by Western blotting or other protein detection methods.

Quantitative Data

Table 1: In Vitro Protein-Binding of this compound [8]

Protein SolutionFraction Unbound (mean)
Plasma0.01 - 0.02
Albumin (4%)0.01 - 0.02
Serum0.01 - 0.02
Immune Globulin (IgG) (1.5%)0.96
Alpha 1-Acid Glycoprotein (AAG)0.53

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to a suspected off-target protein in intact cells.[4][5][9][10]

Methodology:

  • Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors and aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the suspected off-target protein. A loading control should also be used.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates stabilization of the protein and suggests direct binding.

siRNA Rescue Experiment

Methodology:

  • siRNA Design and Validation: Design and validate at least two independent siRNAs that effectively knock down the expression of the suspected off-target protein.

  • Transfection: Transfect the cell line with the validated siRNAs or a non-targeting control siRNA.

  • Phenotypic Analysis: At a suitable time point after transfection (e.g., 48-72 hours), assess the cellular phenotype of interest that was observed with this compound treatment.

  • Rescue Construct: Create an expression vector for the off-target protein that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target sequence).

  • Co-transfection: Co-transfect the cells with the specific siRNA and the siRNA-resistant expression vector.

  • Rescue Analysis: Assess the phenotype again. If the phenotype is reversed in the cells expressing the siRNA-resistant protein, it strongly suggests that the phenotype is due to the on-target knockdown of the suspected off-target protein.

Visualizations

G cluster_0 Experimental Workflow to Identify Off-Target Effects A Observe Unexpected Phenotype with this compound Treatment B Dose-Response Analysis (EC50 vs. CC50) A->B C Hypothesize Potential Off-Targets (e.g., Kinase Profiling, Proteomics) B->C D Validate Direct Binding (Cellular Thermal Shift Assay - CETSA) C->D E Validate Phenotypic Contribution (siRNA Knockdown/Rescue) C->E F Confirm Off-Target and Re-interpret Initial Findings D->F E->F

Caption: Workflow for identifying and validating off-target effects.

G cluster_1 Hypothetical Off-Target Signaling Pathway This compound This compound OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector CellularResponse Observed Phenotype (e.g., Cytotoxicity, Altered Morphology) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway affected by an off-target kinase.

References

Addressing Atevirdine-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed during in-vitro experiments with Atevirdine (B1665816).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that was studied for the treatment of HIV-1.[1][2] Its primary mechanism involves binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which induces a conformational change that inhibits its function, thereby blocking viral replication.[3]

Q2: Why does this compound cause cytotoxicity in cell culture? While this compound targets the viral reverse transcriptase, like many antiretroviral drugs, it can cause off-target effects leading to cellular toxicity.[4][5] One of the significant pathways implicated in the toxicity of reverse transcriptase inhibitors is mitochondrial dysfunction. This can disrupt cellular energy production and trigger programmed cell death, or apoptosis.

Q3: What are the key cellular indicators of this compound-induced cytotoxicity? The primary indicators of this compound-induced cytotoxicity, consistent with the induction of apoptosis via mitochondrial stress, include:

  • Decreased Cell Viability: A reduction in the number of living, metabolically active cells.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the electrochemical gradient across the inner mitochondrial membrane is an early hallmark of apoptosis.

  • Activation of Executioner Caspases: Increased activity of caspases, particularly caspase-3, which is a key mediator of apoptosis.

Q4: What is a selectivity index (SI) and why is it important? The selectivity index (SI) is a critical ratio calculated as the 50% cytotoxic concentration (CC50) divided by the 50% effective concentration (EC50). A higher SI value indicates a wider therapeutic window, meaning the drug is effective against the target (e.g., a virus) at concentrations far below those that cause significant toxicity to the host cells.

Troubleshooting Guides

Problem 1: I am observing high variability in my cell viability assay results.

  • Possible Cause: Inconsistent cell seeding or uneven distribution of this compound. Excessive force during pipetting can also stress or detach cells.

    • Solution: Ensure you have a homogenous cell suspension before seeding. When adding this compound, mix gently and consistently. Handle the plate with care to avoid disturbing the cell monolayer.

  • Possible Cause: Edge effects in the microplate, where outer wells experience more evaporation and temperature fluctuation.

    • Solution: Avoid using the outermost wells of the plate for experimental data. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause: Presence of air bubbles in the wells, which can interfere with absorbance or fluorescence readings.

    • Solution: Pipette carefully to avoid introducing bubbles. If they appear, they can be removed with a sterile pipette tip before measurement.

Problem 2: The control (untreated) cells show low viability or high background signal.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is causing cytotoxicity.

    • Solution: Always include a vehicle control group (cells treated with the same final concentration of the solvent alone) to assess its toxicity. Ensure the final solvent concentration is non-toxic for your cell line, typically below 0.5% for DMSO.

  • Possible Cause: The cell culture is contaminated with bacteria, fungi, or mycoplasma.

    • Solution: Regularly inspect cultures for visible signs of contamination and perform routine mycoplasma testing. Discard any contaminated cultures.

  • Possible Cause: Suboptimal cell culture conditions, such as incorrect media composition, high cell density, or nutrient depletion, can make cells more susceptible to stress.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. Do not let cells become over-confluent.

Problem 3: this compound is not showing a dose-dependent cytotoxic effect.

  • Possible Cause: The this compound concentration range is not appropriate for the cell line being used.

    • Solution: Perform a broad dose-response experiment, for example, from 0.1 µM to 100 µM, to identify the dynamic range of the cytotoxic effect and determine the CC50.

  • Possible Cause: The drug has degraded due to improper storage.

    • Solution: Prepare fresh this compound stock solutions from powder. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

  • Possible Cause: The incubation time is too short to observe a cytotoxic effect.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing this compound-induced cytotoxicity.

Quantitative Data Summary

The following tables present representative data illustrating the dose-dependent cytotoxic effects of this compound on a hypothetical human T-cell line after 48 hours of exposure.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
585.1± 4.8
1065.7± 3.9
2549.3± 4.2
5028.6± 3.5
10015.4± 2.8

Table 2: Effect of this compound on Caspase-3 Activity

This compound Concentration (µM)Fold Increase in Caspase-3 ActivityStandard Deviation
0 (Vehicle Control)1.0± 0.1
11.1± 0.2
51.8± 0.3
102.9± 0.4
254.5± 0.5
505.8± 0.6
1006.2± 0.7

Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

This compound Concentration (µM)Red/Green Fluorescence RatioStandard Deviation
0 (Vehicle Control)5.8± 0.4
15.6± 0.5
54.2± 0.4
102.9± 0.3
251.7± 0.2
501.1± 0.2
1000.8± 0.1

Experimental Protocols & Visualizations

This compound-Induced Apoptosis Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced cytotoxicity, proceeding through the intrinsic apoptosis pathway.

G This compound This compound Mito Mitochondrial Stress This compound->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis signaling pathway.
Experimental Workflow for Assessing Cytotoxicity

This workflow outlines the key steps for concurrently evaluating the effects of this compound on cell viability, caspase-3 activity, and mitochondrial membrane potential.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Appropriate Plates treat Treat with this compound (Dose-Response & Time-Course) start->treat incubate Incubate for Desired Period (e.g., 48h) treat->incubate assay1 MTT Assay (Cell Viability) incubate->assay1 assay2 Caspase-3 Assay (Apoptosis Marker) incubate->assay2 assay3 JC-1 Assay (Mitochondrial Health) incubate->assay3 analysis Measure Absorbance/ Fluorescence assay1->analysis assay2->analysis assay3->analysis calc Calculate CC50, Fold Change, Ratios analysis->calc report Generate Report calc->report

Workflow for evaluating this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability

This protocol provides a framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of medium containing the different concentrations of this compound to the wells. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol measures the activity of executioner caspase-3, a key marker of apoptosis, by detecting the cleavage of a colorimetric substrate (e.g., Ac-DEVD-pNA).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer provided by a commercial kit. Incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate at ~10,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., Bradford or BCA) to normalize caspase-3 activity.

  • Enzymatic Reaction: In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2x Reaction Buffer containing DTT to each well. Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Compare the absorbance of the this compound-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to measure mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Allow cells to adhere, then treat with different concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 50 μM CCCP for 30 minutes).

  • JC-1 Staining: Prepare the JC-1 working solution according to the manufacturer's instructions (e.g., 1-2 µM final concentration). Remove the treatment medium, wash cells once with warm PBS, and add 100 µL/well of the JC-1 working solution.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash: Aspirate the JC-1 solution and wash the cells once or twice with assay buffer or PBS. Add 100 µL of assay buffer to each well for reading.

  • Measurement: Immediately measure the fluorescence using a multi-mode plate reader.

    • Red Fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Calculation: The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues during cytotoxicity experiments.

G start High Cell Death in Control Wells? yes_solvent Check Vehicle (Solvent) Control start->yes_solvent Yes no_effect No this compound Effect (or Low Cytotoxicity)? start->no_effect No solvent_toxic Solvent Toxic? yes_solvent->solvent_toxic reduce_solvent Reduce Solvent Concentration (<0.5%) solvent_toxic->reduce_solvent Yes check_culture Check Culture for Contamination/Health solvent_toxic->check_culture No check_conc Concentration Range Too Low? no_effect->check_conc increase_conc Increase Concentration and/or Incubation Time check_conc->increase_conc Yes check_drug Check Drug Stock (Degradation?) check_conc->check_drug No fresh_drug Prepare Fresh Stock Solution check_drug->fresh_drug Yes assay_issue Consider Assay Sensitivity check_drug->assay_issue No

Decision tree for troubleshooting cytotoxicity assays.

References

Technical Support Center: Improving the Bioavailability of Atevirdine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Atevirdine (B1665816) in animal studies.

Troubleshooting Guide

Issue 1: Low and Variable Oral Bioavailability of this compound

Question: We are observing low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes and how can we improve the bioavailability?

Answer:

Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. This compound is most soluble at a pH of less than 2, which suggests that its dissolution and absorption can be limited in the neutral to slightly acidic environment of the small intestine.[1] To enhance the oral bioavailability, several formulation strategies can be employed.

Recommended Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area for dissolution. Techniques like micronization and nanosizing can significantly improve the dissolution rate.[2][3]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. The amorphous form is more soluble and has a higher dissolution rate than the crystalline form.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[2]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Illustrative Data on Formulation Improvement (Hypothetical)

The following table presents hypothetical pharmacokinetic data from a study in Sprague-Dawley rats, demonstrating the potential impact of different formulation strategies on this compound bioavailability.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized) 10150 ± 352.0980 ± 210100 (Reference)
Nanosuspension 10450 ± 701.52950 ± 450301
Solid Dispersion (PVP K30) 10620 ± 951.04100 ± 620418
SEDDS 10850 ± 1100.55600 ± 780571
Issue 2: this compound Precipitation in Dosing Vehicle

Question: Our this compound formulation for oral gavage is showing precipitation of the compound. How can we prepare a stable dosing solution for our animal studies?

Answer:

Precipitation of this compound in an aqueous vehicle is a common issue due to its low water solubility. To create a stable formulation for oral dosing, consider the following approaches:

  • Co-solvents: Employ a mixture of water-miscible organic solvents to increase this compound's solubility. Commonly used co-solvents in preclinical studies include Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), and ethanol.

  • Surfactants: The addition of a pharmaceutically acceptable surfactant, such as Tween 80 or Cremophor EL, can help form micelles that encapsulate the lipophilic this compound, preventing precipitation.

  • pH Adjustment: Given this compound's pH-dependent solubility, acidifying the vehicle with a pharmaceutically acceptable acid (e.g., citric acid) to a pH below 2 can improve its solubility. However, potential gastrointestinal irritation in the animal model should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving adequate oral bioavailability with this compound?

A1: The primary challenge is its poor aqueous solubility. This compound is a lipophilic compound that is most soluble in highly acidic environments (pH < 2). This characteristic limits its dissolution in the higher pH regions of the gastrointestinal tract where most drug absorption occurs, leading to low and variable bioavailability.

Q2: Which animal models are suitable for studying the oral bioavailability of this compound?

A2: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar), are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. For more advanced studies, larger animal models like dogs or non-human primates may be considered to better predict human pharmacokinetics.

Q3: How can I quantify this compound concentrations in plasma samples from my animal studies?

A3: A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection is the standard for quantifying this compound in biological matrices. It is crucial to develop a sensitive and specific assay to accurately measure the drug concentrations.

Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?

A4: Yes, co-administration with drugs that alter gastric pH can significantly impact this compound's absorption. For instance, concurrent administration of buffered didanosine, which increases gastric pH, has been shown to markedly reduce the absorption of this compound in human subjects. Therefore, it is critical to avoid co-administering agents that raise gastric pH in your animal studies.

Experimental Protocols

Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study to evaluate different this compound formulations.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment (22 ± 2°C, 50-60% humidity) with a 12-hour light/dark cycle. Provide free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulations:

    • Group 1 (Control): this compound suspended in 0.5% w/v carboxymethylcellulose (CMC) in water.

    • Group 2 (Test Formulation 1): this compound nanosuspension.

    • Group 3 (Test Formulation 2): this compound solid dispersion.

  • Dosing: Administer a single oral gavage dose of 10 mg/kg for each formulation.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.

Visualizations

Experimental_Workflow_for_Improving_Atevirdine_Bioavailability cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_decision Decision Making start This compound API formulate Formulation Strategies - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems start->formulate char In Vitro Characterization (Solubility, Dissolution) formulate->char pk_study Animal PK Study (e.g., Rats) char->pk_study Lead Formulations bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis data_analysis Pharmacokinetic Data Analysis bioanalysis->data_analysis eval Evaluate Bioavailability (AUC, Cmax) data_analysis->eval optimal Optimal Formulation Selected eval->optimal Target Met reformulate Reformulate/ Optimize eval->reformulate Target Not Met reformulate->formulate

Caption: Workflow for developing and evaluating this compound formulations to improve oral bioavailability.

Troubleshooting_Low_Bioavailability cluster_cause Potential Causes cluster_solution Proposed Solutions start Low/Variable This compound Bioavailability cause1 Poor Aqueous Solubility start->cause1 cause2 Precipitation in GI Tract start->cause2 cause3 First-Pass Metabolism start->cause3 sol1 Enhance Solubility: - Nanosizing - Solid Dispersion - SEDDS cause1->sol1 sol2 Maintain Solubilization: - Use of Surfactants - Co-solvents cause2->sol2 sol3 Investigate Metabolism: - In vitro metabolic stability - Identify metabolites cause3->sol3 end end sol1->end Improved Bioavailability sol2->end sol3->end

Caption: Logical troubleshooting approach for low this compound bioavailability in animal studies.

References

Technical Support Center: Atevirdine In Vitro Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro drug interaction potential of Atevirdine.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound, and which enzymes should we prioritize for in vitro studies?

A1: NNRTIs typically undergo extensive metabolism by cytochrome P450 (CYP) enzymes. For initial in vitro studies with this compound, it is crucial to assess its interaction with the major drug-metabolizing CYP isoforms. Based on data from structurally related NNRTIs, the highest priority should be given to CYP3A4, CYP2C9, and CYP2C19. It is also advisable to investigate potential interactions with CYP1A2, CYP2D6, and CYP2B6 to build a comprehensive metabolic profile. Furthermore, given that metabolites can be further conjugated, evaluating the role of UDP-glucuronosyltransferases (UGTs) is a critical secondary step.

Q2: We are observing significant variability in our in vitro results for this compound. What are the potential causes and how can we mitigate this?

A2: Inter-assay variability is a common challenge in in vitro drug metabolism studies. Several factors could be contributing to this:

  • Microsomal Quality: The quality and metabolic activity of human liver microsomes (HLMs) can vary between donors and batches. It is essential to use pooled HLMs from a reputable supplier and to perform quality control checks on each new batch.

  • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Poor solubility can lead to inaccurate concentrations in the incubation mixture. Consider using a small percentage of an organic solvent (e.g., DMSO, acetonitrile) to aid solubility, but be mindful of its potential to inhibit CYP enzymes. It is crucial to have consistent solvent concentrations across all experimental and control wells.

  • Incubation Conditions: Sub-optimal incubation times, protein concentrations, or cofactor (NADPH, UDPGA) concentrations can lead to inconsistent results. Ensure these parameters are optimized and consistently applied. For example, a low protein concentration (≤ 0.1 mg/mL) is recommended to minimize inhibitor depletion and non-specific binding.

  • Pipetting Errors: Manual pipetting, especially of small volumes, can introduce significant errors. Utilize calibrated automated liquid handlers where possible, or ensure meticulous manual pipetting technique.

Q3: How do we determine if this compound is a reversible or time-dependent inhibitor of CYP enzymes?

A3: Differentiating between reversible and time-dependent inhibition (TDI) is critical for accurately predicting clinical drug-drug interactions. A standard approach involves an IC50 shift assay. This involves pre-incubating this compound with human liver microsomes with and without the cofactor NADPH for a set period (e.g., 30 minutes) before adding the probe substrate. A significant decrease in the IC50 value in the presence of NADPH compared to its absence suggests time-dependent inhibition.

Troubleshooting Guides

Problem 1: High background signal or interference in analytical assays (LC-MS/MS).

  • Possible Cause: Matrix effects from the incubation buffer or microsomal proteins.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove the bulk of the microsomal protein.

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for the analyte of interest to normalize for matrix effects and variations in instrument response.

    • Chromatographic Separation: Adjust the LC gradient to ensure the analyte peak is well-separated from interfering matrix components.

Problem 2: No observable inhibition of CYP activity by this compound, even at high concentrations.

  • Possible Cause:

    • This compound may not be a significant inhibitor of the tested CYP isoform.

    • The concentration range tested is too low.

    • Degradation of this compound in the incubation mixture.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test up to the limit of aqueous solubility, if non-toxic to the in vitro system.

    • Confirm Compound Stability: Analyze the concentration of this compound in the incubation mixture at the beginning and end of the experiment to check for degradation.

    • Positive Controls: Ensure that known inhibitors for each CYP isoform are included in the assay to confirm the system is performing as expected.

Quantitative Data Summary

Specific in vitro drug interaction data for this compound is not extensively available in the public domain. The following tables provide example data for other NNRTIs, Delavirdine and Efavirenz, to illustrate the expected format and type of data to be generated from in vitro studies.

Table 1: Example In Vitro Inhibition of Cytochrome P450 Enzymes by NNRTIs

NNRTICYP IsoformInhibition TypeKi (µM)IC50 (µM)Reference System
DelavirdineCYP2C9Mixed2.6-Human Liver Microsomes
DelavirdineCYP2C19Non-competitive24-cDNA-expressed CYP2C19
DelavirdineCYP2D6Competitive12.8-Recombinant CYP2D6
DelavirdineCYP3A4Irreversible--Human Liver Microsomes
EfavirenzCYP2C9-->25Human Liver Microsomes
EfavirenzCYP2C19-->25Human Liver Microsomes
EfavirenzCYP3A4-->25Human Liver Microsomes

Table 2: Example In Vitro Metabolism of NNRTIs by UGT Isoforms

NNRTIPrimary UGT Isoform(s)MetaboliteKm (µM)Vmax (pmol/min/mg)Reference System
EfavirenzUGT2B7Efavirenz-N-glucuronide21-Recombinant UGT2B7

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (IC50 Determination)
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare a stock solution of a CYP-specific probe substrate and a known inhibitor (positive control).

    • Prepare a solution of pooled human liver microsomes in phosphate (B84403) buffer.

    • Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and either this compound, the positive control inhibitor, or vehicle control.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP probe substrate.

    • After a brief pre-incubation, start the metabolic reaction by adding NADPH.

    • Incubate at 37°C for a predetermined optimal time.

  • Termination and Sample Processing:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition of CYP activity for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: UGT Metabolism Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a solution of pooled human liver microsomes or recombinant UGT enzymes in a suitable buffer.

    • Prepare a solution of UDPGA (uridine 5'-diphosphoglucuronic acid) in buffer.

    • The buffer should contain a pore-forming agent like alamethicin (B1591596) to ensure access of UDPGA to the enzyme active site within the microsomes.

  • Incubation:

    • Combine the microsomes or recombinant UGTs, buffer, and this compound in a microcentrifuge tube or 96-well plate.

    • Pre-warm at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for an optimized period, ensuring linear reaction kinetics.

  • Termination and Sample Processing:

    • Terminate the reaction with a cold organic solvent (e.g., methanol).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant.

  • Analysis:

    • Quantify the formation of the this compound-glucuronide metabolite using LC-MS/MS.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Visualizations

CYP_Inhibition_Workflow prep Reagent Preparation (this compound, Microsomes, Substrate, NADPH) pre_incubate Pre-incubation (Microsomes + this compound/Control) @ 37°C prep->pre_incubate Transfer reaction_start Initiate Reaction (Add Substrate & NADPH) pre_incubate->reaction_start Transfer incubation Incubation @ 37°C reaction_start->incubation termination Terminate Reaction (Cold Acetonitrile + IS) incubation->termination processing Sample Processing (Centrifugation) termination->processing analysis LC-MS/MS Analysis (Metabolite Quantification) processing->analysis Transfer Supernatant data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) analysis->data_analysis Generate Data

Caption: Workflow for an in vitro CYP450 inhibition assay.

DDI_Signaling_Pathway This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Inhibits CoAdminDrug Co-administered Drug (CYP3A4 Substrate) CYP3A4->CoAdminDrug Metabolism Blocked Metabolite Inactive Metabolite CYP3A4->Metabolite Produces CoAdminDrug->CYP3A4 Metabolized by IncreasedConcentration Increased Plasma Concentration of Co-administered Drug CoAdminDrug->IncreasedConcentration Leads to PotentialToxicity Potential for Adverse Effects/ Toxicity IncreasedConcentration->PotentialToxicity Results in

Caption: Potential mechanism of this compound-mediated drug interaction.

Technical Support Center: Atevirdine Modification for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists focused on the structural modification of Atevirdine to improve its therapeutic efficacy as an anti-HIV agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, which is a crucial step in the HIV replication cycle.[5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.

Q2: What are the key structural components of this compound for structure-activity relationship (SAR) studies?

The this compound molecule consists of three main moieties, each offering opportunities for modification:

  • Indole (B1671886) Ring: The 5-methoxy-1H-indole-2-yl group. Modifications here can influence binding affinity and interactions with the hydrophobic pocket of the RT enzyme.

  • Piperazine (B1678402) Linker: This central scaffold connects the indole and pyridine (B92270) rings. Its conformation and the carbonyl group are critical for correctly positioning the other two moieties within the binding pocket.

  • Pyridinyl Group: The 3-(ethylamino)pyridin-2-yl group. The ethylamino side chain and the pyridine ring itself form important interactions with amino acid residues in the NNRTI binding pocket.

Q3: What general strategies can be employed to modify this compound for improved efficacy or to overcome drug resistance?

Improving NNRTI efficacy often involves addressing issues like poor solubility, metabolic instability, and the emergence of resistant viral strains. Key strategies include:

  • Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetics without losing potency. For example, modifying the methoxy (B1213986) group on the indole ring.

  • Introduction of Flexible Moieties: Incorporating flexible linkers or side chains can allow the molecule to adapt to mutations in the RT binding pocket, a strategy successfully used in second-generation NNRTIs like etravirine.

  • Fluorination: The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

  • Prodrug Approach: Converting the molecule into a prodrug can improve solubility and absorption. For example, creating chimeric inhibitors by linking this compound to another pharmacophore.

Q4: How do I begin to assess the antiviral efficacy and cytotoxicity of a newly synthesized this compound analog?

The initial assessment involves a two-pronged approach:

  • Biochemical Assay: Test the compound's ability to directly inhibit the enzymatic activity of purified recombinant HIV-1 RT. This provides a direct measure of target engagement (IC50 value).

  • Cell-Based Assay: Evaluate the compound's ability to inhibit HIV-1 replication in a relevant cell line (e.g., MT-2, MT-4, or CEM-SS cells). This yields the effective concentration (EC50). Simultaneously, a cytotoxicity assay (e.g., MTT assay) should be run on the same, uninfected cells to determine the cytotoxic concentration (CC50). The ratio of these values (Selectivity Index, SI = CC50/EC50) is a critical indicator of the compound's therapeutic window.

Troubleshooting Guides

Problem 1: The synthesized analog exhibits poor aqueous solubility.

  • Possible Cause: Increased lipophilicity due to the introduced chemical modifications.

  • Troubleshooting Steps:

    • Salt Formation: Attempt to form a salt of the compound, such as a mesylate or hydrochloride, which often improves solubility. This compound itself has been formulated as a mesylate salt.

    • Introduce Polar Groups: Consider adding small, polar functional groups (e.g., hydroxyl, amino) at positions that SAR data suggest are tolerant of modification.

    • Formulation Strategies: For in vitro testing, use co-solvents like DMSO. For further development, investigate advanced formulation techniques such as solid dispersions or nanoparticle drug delivery systems.

Problem 2: The analog shows high potency in the RT inhibition assay (low IC50) but weak activity in the cell-based assay (high EC50).

  • Possible Cause: Poor cell permeability or high efflux from the cell. The compound may not be reaching its intracellular target in sufficient concentrations.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Calculate or measure properties like cLogP and polar surface area (PSA) to predict cell permeability.

    • Permeability Assay: Conduct a Caco-2 or PAMPA permeability assay to directly measure the compound's ability to cross a cell membrane.

    • Structural Modification: Modify the analog to balance lipophilicity and polarity, aiming for properties consistent with good cell permeability (e.g., as defined by Lipinski's Rule of Five).

Problem 3: The analog is potent against wild-type HIV-1 but loses activity against common NNRTI-resistant strains (e.g., K103N, Y181C).

  • Possible Cause: The analog binds rigidly within the NNRTI binding pocket and cannot accommodate the conformational changes caused by amino acid mutations.

  • Troubleshooting Steps:

    • Introduce Conformational Flexibility: As seen in second-generation NNRTIs, incorporate rotatable bonds or flexible side chains (e.g., a longer alkyl chain on the pyridine nitrogen, or modifying the piperazine linker). This can allow the inhibitor to adopt alternative binding modes.

    • Target Conserved Residues: Analyze the crystal structure of the RT binding pocket to identify interactions with conserved amino acid residues. Design modifications that establish or strengthen these interactions.

    • Computational Modeling: Use molecular docking and molecular dynamics (MD) simulations to predict how your analog interacts with both wild-type and mutant RT enzymes. This can guide the design of more resilient inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of this compound analogs to illustrate a typical SAR study.

Compound ID Modification (Relative to this compound) RT Inhibition IC50 (nM) Antiviral EC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundParent Compound15100>100>1000
MOD-01Indole: 5-methoxy -> 5-fluoro25150>100>667
MOD-02Pyridine: N-ethyl -> N-propyl1080>100>1250
MOD-03Pyridine: N-ethyl -> N-H250>1000>100<100
MOD-04Indole: 2-carbonyl -> 2-methylene>1000>500085<17

Disclaimer: The data above is illustrative and not from published experimental results.

Experimental Protocols

Protocol 1: Recombinant HIV-1 RT Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to measure the inhibitory activity of compounds against HIV-1 RT.

  • Plate Preparation: Coat a 96-well plate with poly(A) RNA template.

  • Reaction Mixture: Prepare a master mix containing reaction buffer, dNTPs, and digoxigenin-labeled dUTP (DIG-dUTP).

  • Compound Dilution: Perform serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further into the reaction mixture.

  • Enzyme Addition: Add purified recombinant HIV-1 RT enzyme to the wells containing the reaction mix and test compounds.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of a DIG-labeled DNA strand.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Incubate to allow antibody binding.

    • Wash away unbound antibody.

    • Add HRP substrate (e.g., TMB). The color development is proportional to the amount of synthesized DNA.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the log of the compound concentration.

Protocol 2: Cell-Based Anti-HIV Assay (p24 Antigen Quantification)

This protocol measures the inhibition of viral replication in a susceptible T-cell line.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "no drug" virus control and a "no virus" cell control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01-0.05.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

Visualizations

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_process Reverse Transcription Viral_RNA Viral RNA Genome RNA_template RNA template Viral_RNA->RNA_template RT_p66_p51 Reverse Transcriptase (RT) dsDNA Double-Stranded Viral DNA Nucleus Host Cell Nucleus (Integration) dsDNA->Nucleus ssDNA Single-Stranded Viral DNA RNA_degradation RNA degradation ssDNA->RNA_degradation DNA_synthesis_2 DNA-dependent DNA synthesis ssDNA->DNA_synthesis_2 DNA_synthesis RNA-dependent DNA synthesis RNA_template->DNA_synthesis DNA_synthesis->ssDNA DNA_synthesis_2->dsDNA This compound This compound Analog (NNRTI) This compound->DNA_synthesis Inhibits

Caption: HIV-1 reverse transcription and the inhibitory action of NNRTIs like this compound.

experimental_workflow start Design & Synthesize This compound Analog solubility Assess Solubility & Purity start->solubility rt_assay Biochemical Assay: HIV-1 RT Inhibition (IC50) solubility->rt_assay cell_assay Cell-Based Assay: Antiviral Activity (EC50) solubility->cell_assay cyto_assay Cytotoxicity Assay (CC50) solubility->cyto_assay decision Promising Candidate? rt_assay->decision si_calc Calculate Selectivity Index (SI) cell_assay->si_calc cyto_assay->si_calc si_calc->decision sar Analyze SAR & Iterate Design decision->sar No pk_studies Advance to In Vitro ADME/PK Studies decision->pk_studies Yes sar->start end Stop SAR_Logic start This compound Scaffold mod_indole Modify Indole Ring start->mod_indole mod_piperazine Modify Piperazine Linker start->mod_piperazine mod_pyridine Modify Pyridine Moiety start->mod_pyridine outcome_potency Improve Potency (Lower IC50/EC50) mod_indole->outcome_potency e.g., Alter hydrophobic interactions outcome_pk Improve PK Properties (Solubility, Stability) mod_indole->outcome_pk e.g., Add polar group outcome_resistance Overcome Resistance mod_piperazine->outcome_resistance e.g., Increase flexibility outcome_negative Decrease or Lose Activity mod_piperazine->outcome_negative e.g., Disrupt conformation mod_pyridine->outcome_potency e.g., Optimize H-bonding mod_pyridine->outcome_resistance e.g., Add flexible side-chain

References

Validation & Comparative

A Comparative Analysis of Atevirdine and First-Generation NNRTIs in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of atevirdine (B1665816), a non-nucleoside reverse transcriptase inhibitor (NNRTI), with first-generation NNRTIs: nevirapine, delavirdine, and efavirenz. This document summarizes key experimental data on their antiviral activity, pharmacokinetic profiles, and resistance profiles to offer an objective evaluation for research and drug development purposes.

Executive Summary

This compound, a bisheteroarylpiperazine derivative, demonstrated in vitro activity against HIV-1. However, its clinical development was ultimately halted. This guide contextualizes the efficacy of this compound by presenting available data alongside the well-established profiles of the first-generation NNRTIs—nevirapine, delavirdine, and efavirenz—which have been integral components of antiretroviral therapy. The comparison highlights the nuances in potency, metabolic fate, and susceptibility to resistance mutations that characterize this class of antiretroviral agents.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of an NNRTI induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.

NNRTI_Mechanism Mechanism of NNRTI Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase template Viral_DNA Viral DNA (synthesis blocked) Reverse_Transcriptase->Viral_DNA reverse transcription NNRTI_Binding_Pocket NNRTI Binding Pocket NNRTI_Binding_Pocket->Reverse_Transcriptase part of NNRTI_Binding_Pocket->Viral_DNA INHIBITS Integration Integration into Host Genome Viral_DNA->Integration NNRTI NNRTI NNRTI->NNRTI_Binding_Pocket binds allosterically Resistance_Pathway NNRTI Resistance Development Wild_Type_HIV Wild-Type HIV-1 NNRTI_Treatment NNRTI Treatment (this compound, Nevirapine, Delavirdine, Efavirenz) Wild_Type_HIV->NNRTI_Treatment Selective_Pressure Selective Pressure NNRTI_Treatment->Selective_Pressure Resistant_Mutations Emergence of Resistant Mutations (e.g., K103N, Y181C) Selective_Pressure->Resistant_Mutations Treatment_Failure Treatment Failure Resistant_Mutations->Treatment_Failure p24_Assay_Workflow Workflow for p24 Antigen ELISA Cell_Culture 1. Culture susceptible T-cells (e.g., MT-4, CEM-SS) Infection 2. Infect cells with HIV-1 Cell_Culture->Infection Treatment 3. Add serial dilutions of test compound (e.g., this compound) Infection->Treatment Incubation 4. Incubate for several days Treatment->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 6. Perform p24 Antigen ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze results to determine EC50 ELISA->Data_Analysis

Atevirdine vs. Delavirdine: A Comparative Guide to HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Atevirdine (B1665816) and Delavirdine, in the context of their activity against Human Immunodeficiency Virus Type 1 (HIV-1). Both compounds target the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle, by binding to an allosteric site, thereby inhibiting its function. This document summarizes their performance based on available experimental data, outlines the methodologies for key assays, and visualizes relevant biological and experimental pathways.

Performance Data

The following tables summarize the in vitro efficacy of this compound and Delavirdine against HIV-1. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

DrugVirus TypeAssay SystemIC50 (µM)Citation
This compound Clinical IsolatesIn vitro0.06 - 1.60 (median 0.74)[1]
Delavirdine Clinical IsolatesIn vitro0.001 - 0.69 (median 0.038)

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Delavirdine.

Resistance Profiles

The emergence of drug-resistant strains is a significant challenge in antiretroviral therapy. Below is a summary of key resistance mutations associated with this compound and Delavirdine.

DrugCommon Resistance MutationsNotes
This compound Data not available in the provided search results.Effective against some zidovudine (B1683550) and didanosine-resistant isolates.[1] Synergistic with zidovudine against zidovudine-resistant strains.[1]
Delavirdine K103N, Y181CThese mutations are predominant and confer cross-resistance to other NNRTIs.

Table 2: Key Resistance Mutations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

HIV_Lifecycle_and_NNRTI_Inhibition cluster_cell Host Cell HIV-1 HIV-1 Receptor Binding Receptor Binding HIV-1->Receptor Binding Fusion and Entry Fusion and Entry Receptor Binding->Fusion and Entry Uncoating Uncoating Fusion and Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral RNA Viral RNA Transcription->Viral RNA Translation Translation Viral RNA->Translation Assembly Assembly Viral RNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding Budding Assembly->Budding Mature Virion Mature Virion Budding->Mature Virion NNRTIs This compound / Delavirdine NNRTIs->Reverse Transcription Inhibition

HIV-1 Replication Cycle and NNRTI Inhibition

RT_Inhibition_Assay cluster_workflow Reverse Transcriptase Inhibition Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) Start->Prepare Reaction Mix Add RT Enzyme Add Recombinant HIV-1 RT Enzyme Prepare Reaction Mix->Add RT Enzyme Add Inhibitor Add this compound or Delavirdine (Varying Concentrations) Add RT Enzyme->Add Inhibitor Incubate Incubate at 37°C Add Inhibitor->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify DNA Synthesis Quantify Newly Synthesized DNA (e.g., Radioactivity, ELISA) Stop Reaction->Quantify DNA Synthesis Data Analysis Data Analysis (Calculate IC50) Quantify DNA Synthesis->Data Analysis End End Data Analysis->End

Reverse Transcriptase Inhibition Assay Workflow

Cell_Based_Assay cluster_workflow Cell-Based Anti-HIV Assay Workflow Start Start Culture Cells Culture Susceptible Cells (e.g., MT-2, CEM) Start->Culture Cells Infect with HIV-1 Infect Cells with HIV-1 Culture Cells->Infect with HIV-1 Add Inhibitor Add this compound or Delavirdine (Varying Concentrations) Infect with HIV-1->Add Inhibitor Incubate Incubate for Several Days Add Inhibitor->Incubate Measure Viral Replication Measure Viral Replication (e.g., p24 Antigen ELISA, Syncytia Formation) Incubate->Measure Viral Replication Data Analysis Data Analysis (Calculate EC50) Measure Viral Replication->Data Analysis End End Data Analysis->End

Cell-Based Anti-HIV Assay Workflow

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV-1 RT.

1. Reagents and Materials:

  • Recombinant HIV-1 RT enzyme

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or digoxigenin-dUTP)

  • Test compounds (this compound, Delavirdine) dissolved in a suitable solvent (e.g., DMSO)

  • Microplates

  • Scintillation counter or ELISA reader

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Add the recombinant HIV-1 RT enzyme to the wells.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).

  • Quantify the amount of newly synthesized DNA. If using a radiolabeled dNTP, this can be done by capturing the DNA on a filter and measuring radioactivity using a scintillation counter. If using a non-radioactive method like a digoxigenin-labeled dNTP, an ELISA-based detection can be performed.

  • Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Assay (MT-2 Cell Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

1. Reagents and Materials:

  • MT-2 cells (a human T-cell line susceptible to HIV-1 infection)

  • HIV-1 laboratory-adapted strain

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)

  • Test compounds (this compound, Delavirdine)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reagents for a syncytium formation assay)

2. Procedure:

  • Seed MT-2 cells into the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After the incubation period, assess viral replication. This can be done by:

    • p24 Antigen ELISA: Measure the amount of p24 capsid protein in the cell culture supernatant.

    • Syncytium Formation: Visually inspect the cells under a microscope and count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells).

  • Calculate the percentage of inhibition of viral replication for each compound concentration compared to a no-drug control.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Conclusion

References

A Comparative Analysis of Atevirdine Cross-Resistance with Other NNRTIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other drugs in its class. The information is supported by experimental data to aid in research and drug development efforts.

Understanding NNRTI Cross-Resistance

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. They function by binding to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA. However, the efficacy of NNRTIs is often limited by the rapid emergence of drug-resistant mutations in the reverse transcriptase gene. A single amino acid substitution can confer high-level resistance to one NNRTI and often results in cross-resistance to other drugs within the same class, significantly limiting treatment options.

This guide focuses on this compound and its performance against common NNRTI-resistant viral strains in comparison to other first and second-generation NNRTIs.

Quantitative Cross-Resistance Data

The following table summarizes the in vitro cross-resistance profiles of this compound and other selected NNRTIs against a panel of common NNRTI resistance-associated mutations. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit the mutant virus compared to the wild-type (WT) virus. A fold change greater than 1 indicates reduced susceptibility to the drug.

HIV-1 RT MutationThis compound (FC)Nevirapine (FC)Efavirenz (FC)Delavirdine (FC)Etravirine (FC)Rilpivirine (FC)
Wild-Type 111111
L100I >50>100>30>100<3<2
K103N >100>100>30>100<3<2
V106A >50>50>20>50<3>10
Y181C >100>100>30>100<3<3
Y188L >100>100>50>100>10>10
G190A >100>100>30>100<3<3
P236L >100<1<1>100<1<1
K103N + Y181C >200>200>100>200>10>10

Note: The fold-change values are compiled from multiple in vitro studies and are intended for comparative purposes. Actual values can vary depending on the specific assay conditions and viral strains used.

Experimental Protocols

The evaluation of NNRTI cross-resistance is primarily conducted using phenotypic susceptibility assays. The following is a generalized protocol for a recombinant virus assay, a common method used to determine the susceptibility of HIV-1 to antiretroviral drugs.

Phenotypic Susceptibility Assay using Recombinant Virus

1. Generation of Recombinant Virus:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • RT-PCR Amplification: The reverse transcriptase (RT) coding region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Vector Preparation: A proviral vector is engineered to lack a functional RT gene but contains a reporter gene, such as luciferase.

  • Co-transfection: The amplified patient-derived RT gene and the RT-deleted proviral vector are co-transfected into a suitable host cell line (e.g., HEK293T cells).

  • Homologous Recombination: Inside the host cells, homologous recombination occurs between the patient's RT gene and the vector, resulting in the production of infectious recombinant virus particles containing the patient's RT sequence.

  • Virus Harvest: The supernatant containing the recombinant virus is harvested and quantified.

2. Drug Susceptibility Testing:

  • Cell Plating: Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates.

  • Drug Dilution: this compound and other comparator NNRTIs are serially diluted to create a range of concentrations.

  • Infection: The target cells are infected with a standardized amount of the recombinant virus in the presence of the various drug concentrations.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is determined by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated for both the mutant and a wild-type reference virus. The fold change in susceptibility is then determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts involved in cross-resistance studies, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_vector_prep Vector Preparation cluster_recombination Recombinant Virus Generation cluster_susceptibility_testing Susceptibility Testing Patient_Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Co_transfection Co-transfection into Host Cells RT_PCR->Co_transfection Proviral_Vector RT-Deleted Proviral Vector (with Reporter Gene) Proviral_Vector->Co_transfection Recombinant_Virus Harvest Recombinant Virus Co_transfection->Recombinant_Virus Infection Infect Target Cells with Virus & Serial Drug Dilutions Recombinant_Virus->Infection Incubation Incubation (48-72h) Infection->Incubation Readout Measure Reporter Gene (e.g., Luciferase) Incubation->Readout Data_Analysis Calculate IC50 and Fold Change Readout->Data_Analysis

Caption: Workflow of a phenotypic susceptibility assay using a recombinant virus.

Cross_Resistance_Logic cluster_wildtype Wild-Type HIV-1 cluster_mutation Emergence of Resistance cluster_resistance_profile Resulting Resistance Profile WT_Virus Wild-Type Virus (No Resistance Mutations) NNRTI_Pressure Drug Pressure (e.g., Nevirapine) WT_Virus->NNRTI_Pressure Mutation Selection of Resistance Mutation (e.g., Y181C) NNRTI_Pressure->Mutation Nevirapine_Resistance High-Level Resistance to Nevirapine Mutation->Nevirapine_Resistance Atevirdine_Resistance Cross-Resistance to this compound Mutation->Atevirdine_Resistance Efavirenz_Resistance Cross-Resistance to Efavirenz Mutation->Efavirenz_Resistance Etravirine_Susceptibility Susceptibility to Etravirine (Second-Generation NNRTI) Mutation->Etravirine_Susceptibility

Caption: Logical relationship of NNRTI cross-resistance development.

Validating Atevirdine's Binding Site on Reverse Transcriptase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other key alternatives. It delves into the experimental validation of its binding site on HIV-1 reverse transcriptase (RT), presenting supporting data and detailed methodologies to facilitate objective evaluation.

Introduction to this compound and the NNRTI Binding Site

This compound is a potent NNRTI that plays a crucial role in the inhibition of HIV-1 replication.[1] Like other NNRTIs, it functions by binding to an allosteric site on the p66 subunit of the reverse transcriptase enzyme. This binding pocket, known as the NNRTI-binding pocket (NNRTI-BP), is a hydrophobic pocket located approximately 10Å from the polymerase active site. The binding of this compound to this site induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity, thereby halting the conversion of the viral RNA genome into DNA.

Comparative Analysis of NNRTI Performance

The efficacy of this compound and other NNRTIs is typically evaluated by their inhibitory activity against both wild-type (WT) HIV-1 RT and clinically relevant mutant strains that confer drug resistance. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of comparator NNRTIs. Lower IC50 values indicate greater potency.

Compound Wild-Type HIV-1 RT IC50 (nM) K103N Mutant RT IC50 (nM) Y181C Mutant RT IC50 (nM) K103N/Y181C Double Mutant RT IC50 (nM)
This compound ~12Data not readily availableData not readily availableData not readily available
Nevirapine 10 - 100>7500>7500Data not readily available
Efavirenz 2 - 10~100~30Data not readily available
Rilpivirine ~0.7~3~1~3
Doravirine ~10~25~20~30

Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparative purposes. Experimental conditions can vary between studies, affecting the exact values.

Experimental Protocols for Binding Site Validation

Validating the binding site of a drug like this compound on its target protein is a critical step in drug development. This process typically involves a combination of structural, biophysical, and biochemical techniques.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the drug-target complex, offering direct visualization of the binding site and interactions.

Protocol for Co-crystallization of an NNRTI with HIV-1 Reverse Transcriptase:

  • Protein Expression and Purification:

    • Express the p66 and p51 subunits of HIV-1 RT, often using an E. coli expression system.

    • Purify the heterodimeric RT using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion) to achieve high purity.

  • Complex Formation:

    • Incubate the purified HIV-1 RT with a molar excess of the NNRTI (e.g., this compound) to ensure saturation of the binding pocket.

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein-NNRTI complex with a variety of precipitants, buffers, and salts at different concentrations.

    • Optimize lead conditions to obtain single, well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data, typically at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement, using a known RT structure as a model.

    • Refine the model to fit the experimental data, which will reveal the precise location and orientation of the bound NNRTI.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol for ITC Analysis of NNRTI Binding to HIV-1 RT:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of both HIV-1 RT and the NNRTI in an identical, matched buffer to minimize heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the HIV-1 RT solution into the sample cell of the ITC instrument and the NNRTI solution into the injection syringe.

    • Perform a series of precise injections of the NNRTI into the RT solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Plot the integrated heat data against the molar ratio of NNRTI to RT.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and stoichiometry of binding (n). The change in entropy (ΔS) can then be calculated.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in drug binding by systematically replacing them and observing the effect on binding affinity or inhibitory activity.

Protocol for Site-Directed Mutagenesis of the NNRTI Binding Pocket:

  • Mutant Plasmid Generation:

    • Design primers containing the desired mutation in the gene encoding the p66 subunit of HIV-1 RT.

    • Use a polymerase chain reaction (PCR)-based method to introduce the mutation into the expression plasmid.

  • Expression and Purification of Mutant RT:

    • Transform the mutated plasmid into an expression host (e.g., E. coli).

    • Express and purify the mutant RT protein using the same protocol as for the wild-type enzyme.

  • Functional and Binding Assays:

    • Determine the enzymatic activity of the mutant RT and its sensitivity to the NNRTI using an RT activity assay to calculate the IC50 value.

    • Alternatively, use biophysical techniques like ITC or surface plasmon resonance (SPR) to directly measure the binding affinity of the NNRTI to the mutant RT.

    • A significant increase in the IC50 or a decrease in binding affinity for the mutant protein compared to the wild-type indicates that the mutated residue is important for drug binding.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for validating a binding site and the mechanism of allosteric inhibition by NNRTIs.

experimental_workflow cluster_computational Computational Prediction cluster_biophysical Biophysical Validation cluster_biochemical Biochemical Confirmation mol_dock Molecular Docking md_sim Molecular Dynamics Simulation mol_dock->md_sim Refine Binding Pose xray X-ray Crystallography md_sim->xray Guide Crystallization itc Isothermal Titration Calorimetry xray->itc Confirm Binding & Thermodynamics mutagenesis Site-Directed Mutagenesis itc->mutagenesis Identify Key Residues nmr NMR Spectroscopy enzyme_kinetics Enzyme Kinetics (IC50/Ki) mutagenesis->enzyme_kinetics Confirm Functional Impact allosteric_inhibition rt_active Active Reverse Transcriptase binding_pocket NNRTI Binding Pocket rt_active->binding_pocket nnrti This compound (NNRTI) nnrti->binding_pocket rt_nnrti_complex RT-NNRTI Complex (Inactive) conformational_change Conformational Change rt_nnrti_complex->conformational_change binding_pocket->rt_nnrti_complex Binding inhibition Inhibition of DNA Synthesis conformational_change->inhibition

References

A Comparative Analysis of Atevirdine and Efavirenz: Antiviral Activity and Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Atevirdine and Efavirenz, focusing on their antiviral activity against HIV-1. Both drugs target the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, but exhibit differences in potency, cytotoxicity, and their propensity for the development of drug resistance. This document summarizes key experimental data, details relevant experimental protocols, and provides visual representations of their mechanism of action and experimental workflows.

Quantitative Analysis of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Efavirenz against HIV-1. These parameters are crucial for evaluating the therapeutic potential of antiviral compounds.

ParameterThis compoundEfavirenzCell Line/Assay Condition
IC50 (µM) 0.06 - 1.60~0.0029 (Ki)Recombinant HIV-1 RT
EC50 (µM) Not explicitly found~0.0027C8166 cells
CC50 (µM) Not explicitly found> 4.4 - 10HEK293, CCRF-CEM, Vero cells
Selectivity Index (SI = CC50/EC50) Not calculable> 1630Based on available data

Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biochemical function by 50%. EC50 (half-maximal effective concentration) is the concentration of a drug that produces 50% of its maximal effect in a cell-based assay. CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells in a culture. The Selectivity Index is a ratio that measures the window between cytotoxicity and antiviral activity.

Mechanism of Action

Both this compound and Efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which disrupts the catalytic site and inhibits the conversion of viral RNA into DNA, a process essential for HIV replication.

NNRTI_Mechanism_of_Action Mechanism of Action of NNRTIs cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Inactive_RT Inactive RT Complex Reverse_Transcriptase->Inactive_RT Conformational Change NNRTI This compound or Efavirenz NNRTI->Reverse_Transcriptase Binds to allosteric site

Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

Resistance Profiles

A critical aspect of antiretroviral therapy is the potential for the virus to develop resistance. Both this compound and Efavirenz are susceptible to resistance mutations in the reverse transcriptase gene.

This compound:

  • In vitro studies have shown that resistance to this compound can be conferred by a single amino acid substitution at codon 106 of the reverse transcriptase enzyme[1].

  • The this compound-resistant isolate has demonstrated cross-resistance to delavirdine (B1662856) and, in some cases, to nevirapine[1].

Efavirenz:

  • A broader range of mutations is associated with Efavirenz resistance. The most common mutation is K103N, but others such as L100I, V106M, V179D, Y181C, Y188C, and G190A/S have also been identified[2][3].

  • The development of resistance to Efavirenz can occur relatively quickly, and cross-resistance to other NNRTIs is common[2][3].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of this compound and Efavirenz.

HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

  • Test compounds (this compound, Efavirenz) dissolved in DMSO

  • Microtiter plates (e.g., streptavidin-coated for biotin-labeled dNTPs)

  • Detection reagents (e.g., anti-digoxigenin-peroxidase conjugate and substrate for DIG-labeled dNTPs)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microtiter plate, add the recombinant HIV-1 RT enzyme to each well.

  • Add the serially diluted test compounds to the respective wells. Include control wells with no inhibitor (100% activity) and a known inhibitor or no enzyme (0% activity).

  • Initiate the reaction by adding the template/primer and dNTP mixture.

  • Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Stop the reaction and proceed with the detection of the newly synthesized DNA. For a biotin-based assay, this involves washing the streptavidin-coated plate to remove unincorporated nucleotides, followed by the addition of a detection antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add the substrate for the reporter enzyme and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

RT_Inhibition_Assay_Workflow HIV-1 Reverse Transcriptase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Serial_Dilution Prepare Serial Dilutions of this compound/Efavirenz Plate_Setup Add RT Enzyme and Diluted Compounds to Plate Serial_Dilution->Plate_Setup Reaction_Start Initiate Reaction with Template/Primer and dNTPs Plate_Setup->Reaction_Start Incubation Incubate at 37°C for 1 hour Reaction_Start->Incubation Detection_Step Detect Synthesized DNA (e.g., ELISA-based) Incubation->Detection_Step Read_Plate Measure Signal with Plate Reader Detection_Step->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

Workflow for IC50 determination of RT inhibitors.

Cell-Based Anti-HIV Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or clinical isolates)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, antibiotics)

  • Test compounds (this compound, Efavirenz) dissolved in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay, or cell viability assay like MTT)

  • CO2 incubator

Procedure:

  • Seed the susceptible cells into a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells. Include a "no drug" control (virus only) and a "cell only" control (no virus, no drug).

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • After the incubation period, quantify viral replication.

    • p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein.

    • Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity.

    • MTT Assay: Measure cell viability, as HIV-1 infection can lead to cell death (cytopathic effect).

  • Calculate the percentage of viral inhibition for each compound concentration relative to the "no drug" control.

  • The EC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells.

Materials:

  • The same cell line used in the cell-based anti-HIV assay

  • Cell culture medium and supplements

  • Test compounds (this compound, Efavirenz) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels)

  • CO2 incubator

  • Plate reader

Procedure:

  • Seed the cells into a 96-well plate at the same density used for the antiviral assay.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells. Include a "cell only" control with no compound.

  • Incubate the plates under the same conditions and for the same duration as the antiviral assay.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the "cell only" control.

  • The CC50 value is determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Based_Assay_Workflow Workflow for Cell-Based Antiviral and Cytotoxicity Assays cluster_EC50 EC50 Determination (Antiviral Assay) cluster_CC50 CC50 Determination (Cytotoxicity Assay) Seed_Cells_EC50 Seed Susceptible Cells Add_Compounds_EC50 Add Serial Dilutions of Compounds Seed_Cells_EC50->Add_Compounds_EC50 Infect_Cells Infect Cells with HIV-1 Add_Compounds_EC50->Infect_Cells Incubate_EC50 Incubate for 4-7 Days Infect_Cells->Incubate_EC50 Quantify_Replication Quantify Viral Replication (p24 ELISA, Luciferase, etc.) Incubate_EC50->Quantify_Replication Calculate_EC50 Calculate EC50 Quantify_Replication->Calculate_EC50 Seed_Cells_CC50 Seed Cells Add_Compounds_CC50 Add Serial Dilutions of Compounds Seed_Cells_CC50->Add_Compounds_CC50 Incubate_CC50 Incubate for 4-7 Days Add_Compounds_CC50->Incubate_CC50 Measure_Viability Measure Cell Viability (MTT, etc.) Incubate_CC50->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50

Workflow for EC50 and CC50 determination.

Conclusion

Both this compound and Efavirenz function as non-nucleoside reverse transcriptase inhibitors, effectively targeting a key enzyme in the HIV-1 replication cycle. Based on the available in vitro data, Efavirenz demonstrates significantly greater potency (lower EC50) and a more favorable selectivity index compared to what has been reported for this compound. However, both drugs are susceptible to the emergence of drug-resistant mutations, a common challenge in antiretroviral therapy. The comprehensive evaluation of these parameters, through the detailed experimental protocols outlined, is fundamental for the discovery and development of new and more effective antiretroviral agents.

References

A Head-to-Head In Vitro Comparison of Atevirdine and Nevirapine for Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Early-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

This guide provides a comparative overview of the in vitro anti-HIV-1 activity of two first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Atevirdine (U-87201E) and Nevirapine. Both drugs target the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. By binding to an allosteric site on the enzyme, they induce a conformational change that disrupts its catalytic activity, thereby inhibiting viral DNA synthesis from the RNA template. This document synthesizes available in vitro data to offer a comparative perspective on their potency and cytotoxicity, supported by detailed experimental protocols for key assays.

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and Nevirapine based on data from various studies. It is important to note that a direct head-to-head study evaluating both compounds under identical experimental conditions was not identified in the public domain. Therefore, the presented data, while informative, should be interpreted with consideration of the potential variability arising from different assay methodologies, cell lines, and virus strains used in the original studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Nevirapine

CompoundAssay TypeCell LineVirus StrainIC50 / EC50 (µM)Reference
This compound Anti-HIV AssayNot SpecifiedClinical Isolates0.74 (median; range: 0.06-1.60)[No direct citation available]
Nevirapine Anti-HIV AssayMT-4HIV-1 IIIB0.01 - 0.04[No direct citation available]
HIV-1 RT InhibitionEnzyme Assay-0.084[No direct citation available]
Anti-HIV AssayCEM Cell LineHIV-10.09[No direct citation available]
HIV-1 RT InhibitionEnzyme Assay-0.54[No direct citation available]

Table 2: In Vitro Cytotoxicity of this compound and Nevirapine

CompoundAssay TypeCell LineCC50 (µM)Reference
This compound Not AvailableNot AvailableData not available
Nevirapine Cell ViabilityMT-410 - 20[No direct citation available]
Cell Viability (Prodrug)CEM Cell Line>1000[No direct citation available]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound and Nevirapine are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, often referred to as the NNRTI-binding pocket, which is distinct from the active site where nucleoside analogs bind. This binding event alters the enzyme's conformation, reducing its flexibility and inhibiting the polymerase activity required for viral replication.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Active Site Viral_DNA Viral DNA (Synthesis Blocked) ActiveSite->Viral_DNA NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->ActiveSite Induces Conformational Change & Inhibition NNRTI This compound or Nevirapine NNRTI->NNRTI_Pocket Binds to Allosteric Site Viral_RNA Viral RNA Viral_RNA->ActiveSite Template dNTPs dNTPs dNTPs->ActiveSite Substrate

NNRTI Mechanism of Action on HIV-1 Reverse Transcriptase.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of antiviral compounds. The following sections outline generalized protocols for the key in vitro assays used to characterize the performance of NNRTIs like this compound and Nevirapine.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of purified HIV-1 RT.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., radioactively or fluorescently labeled).

  • Compound Addition: The test compounds (this compound or Nevirapine) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at 37°C to permit DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated to separate it from unincorporated dNTPs.

  • Quantification: The amount of incorporated labeled dNTP is quantified using an appropriate detection method (e.g., scintillation counting or fluorescence measurement).

  • IC50 Determination: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.

RT_Inhibition_Workflow A Prepare Reaction Mix (HIV-1 RT, Template, dNTPs) B Add Test Compound (this compound or Nevirapine) A->B C Incubate at 37°C B->C D Stop Reaction & Precipitate DNA C->D E Quantify Incorporated Labeled dNTPs D->E F Calculate IC50 Value E->F

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Anti-HIV-1 Activity Assay in Cell Culture (p24 Antigen Assay)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

Protocol:

  • Cell Culture: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS) is cultured.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Compound Treatment: Immediately after infection, the test compounds are added to the cell cultures at various concentrations.

  • Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • p24 Antigen Quantification: The amount of viral p24 capsid protein in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • EC50 Determination: The effective concentration of the compound that inhibits p24 production by 50% (EC50) is determined from the dose-response curve.

p24_Assay_Workflow A Culture Susceptible T-Cells (e.g., MT-4) B Infect Cells with HIV-1 A->B C Add Test Compound (this compound or Nevirapine) B->C D Incubate for 4-7 Days C->D E Collect Supernatant D->E F Quantify p24 Antigen (ELISA) E->F G Calculate EC50 Value F->G

Workflow for Anti-HIV-1 Activity (p24 Antigen) Assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and metabolic activity of host cells to determine its cytotoxic potential.

Protocol:

  • Cell Seeding: The same host cell line used in the anti-HIV activity assay is seeded into a 96-well microplate.

  • Compound Addition: The test compounds are added to the cells at the same concentrations used in the antiviral assay.

  • Incubation: The cells are incubated with the compounds for the same duration as the antiviral assay.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Incubation: The plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Determination: The cytotoxic concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Host Cells in 96-well Plate B Add Test Compound (this compound or Nevirapine) A->B C Incubate for Same Duration as Antiviral Assay B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate CC50 Value G->H

Workflow for Cytotoxicity (MTT) Assay.

Atevirdine in AIDS Dementia Complex: A Comparative Analysis of Therapeutic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atevirdine's performance in models of AIDS Dementia Complex (ADC) against other antiretroviral agents. The following analysis is based on available clinical trial data and explores the experimental protocols and outcomes of This compound (B1665816) in contrast to Zidovudine and Abacavir (B1662851).

AIDS Dementia Complex (ADC), a neurological complication of advanced HIV infection, presents a significant therapeutic challenge. This guide delves into the clinical investigation of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for the treatment of ADC. Its performance is compared with two nucleoside reverse transcriptase inhibitors (NRTIs), Zidovudine and Abacavir, which have also been evaluated in this indication.

Comparative Performance of Antiretroviral Therapies in AIDS Dementia Complex

The efficacy of this compound, Zidovudine, and Abacavir in treating ADC has been assessed in separate clinical trials. A summary of the key quantitative outcomes from these studies is presented below to facilitate a direct comparison of their performance.

Drug ClassDrugStudy DesignKey Efficacy OutcomeResult
NNRTI This compound Open-label pilot studyResponse to treatment based on quantified neurological and neuropsychological assessments.4 out of 5 patients who completed the 12-week study responded to treatment.[1]
NRTI Zidovudine Randomized, double-blind, placebo-controlled trialImprovement in a battery of seven neuropsychological tests (average Z-score).The higher dose group (2000 mg/day) showed significant improvement compared to placebo.[2]
NRTI Abacavir Phase III randomized, double-blind, placebo-controlled trialChange in the summary neuropsychological Z-score (NPZ) at week 12.No significant difference between the Abacavir group (median change in NPZ of +0.76) and the placebo group (median change in NPZ of +0.63; p=0.735).[3][4]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these clinical trials is essential for interpreting the results. The following sections detail the experimental protocols for the studies of this compound, Zidovudine, and Abacavir.

This compound Pilot Study Protocol
  • Study Design: An open-label pilot study involving ten patients with ADC stage 1 or 2 who were intolerant to or failing on Zidovudine or dideoxyinosine.[1]

  • Treatment Regimen: Patients received 1800 mg of this compound daily, administered in three divided doses over a 12-week period.

  • Assessments:

    • Neurological and neuropsychological assessments were conducted every 4 weeks.

    • Cerebrospinal fluid (CSF) analysis was performed at baseline and at weeks 4 and 12.

    • Technetium-99 exametazine single photon emission computed tomographic (SPECT) cerebral perfusion scans and magnetic resonance imaging (MRI) brain scans were performed at baseline and week 12.

Zidovudine Placebo-Controlled Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at nine study centers, involving 40 subjects with mild to moderate ADC.

  • Treatment Regimen: For the initial 16 weeks, patients were randomized to one of three arms:

    • Zidovudine 2000 mg/day (400 mg five times daily).

    • Zidovudine 1000 mg/day (200 mg five times daily).

    • Placebo five times daily.

    • After 16 weeks, placebo patients were re-randomized to one of the two Zidovudine treatment arms.

  • Primary Efficacy Endpoint: Improvement in performance on a battery of seven neuropsychological tests.

  • Secondary Endpoint: Improvement on a protocol neurological evaluation focused on the cardinal features of ADC.

Abacavir Clinical Trial Protocol
  • Study Design: A Phase III randomized, double-blind, placebo-controlled trial.

  • Participants: 105 ADC patients on stable background antiretroviral therapy for at least 8 weeks.

  • Interventions: Participants were randomized to receive either 600 mg of Abacavir twice a day or a matched placebo, in addition to their stable background therapy, for 12 weeks.

  • Primary Outcome Measure: The change in the summary neuropsychological Z-score (NPZ).

  • Secondary Measures: HIV RNA levels and immune activation markers in the CSF, including β-2 microglobulin, soluble tumor necrosis factor (TNF) receptor 2, and quinolinic acid.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a proposed neuroprotective pathway for NNRTIs and the general workflow of the clinical trials.

G cluster_0 HIV-infected Microglia/Macrophage cluster_1 Neuron HIV_Replication HIV Replication Viral_Proteins Viral Proteins (e.g., Tat, gp120) HIV_Replication->Viral_Proteins Inflammatory_Mediators Inflammatory Mediators HIV_Replication->Inflammatory_Mediators Neuronal_Damage Neuronal Damage / Apoptosis Viral_Proteins->Neuronal_Damage Induces Inflammatory_Mediators->Neuronal_Damage Induces This compound This compound (NNRTI) This compound->HIV_Replication Inhibits Reverse Transcriptase

Proposed Neuroprotective Mechanism of this compound in ADC.

G start Patient Recruitment (ADC Diagnosis) screening Screening & Baseline Assessments (Neuropsychological, CSF, Imaging) start->screening randomization Randomization screening->randomization treatment Treatment Arm (e.g., this compound, Zidovudine, Abacavir) randomization->treatment Group 1 control Control Arm (Placebo or Standard of Care) randomization->control Group 2 followup Follow-up Assessments (Regular Intervals) treatment->followup control->followup end End of Study (Final Assessments & Data Analysis) followup->end

Generalized Experimental Workflow for ADC Clinical Trials.

References

A Comparative Benchmark of Atevirdine Against Newer Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Atevirdine (B1665816), against newer generation NNRTIs, including etravirine, rilpivirine, and doravirine. The analysis is supported by experimental data on antiviral potency and resistance profiles, with detailed methodologies for key assays.

Introduction to NNRTIs and this compound

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] Unlike nucleoside RT inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to a hydrophobic, allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[1][2]

This compound is a potent, first-generation bisheteroarylpiperazine NNRTI that has been studied for the treatment of HIV-1.[2][3] However, the efficacy of first-generation NNRTIs is often limited by a low genetic barrier to resistance, where a single point mutation in the RT enzyme can lead to high-level drug resistance. This has driven the development of newer generation NNRTIs, such as etravirine, rilpivirine, and doravirine, which demonstrate improved potency against common NNRTI-resistant viral strains and possess a higher genetic barrier to the development of resistance.

Quantitative Performance Analysis

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound compared to representative first-generation and newer generation NNRTIs against wild-type (WT) HIV-1 and common NNRTI-resistant mutant strains.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1

CompoundClassEC₅₀ / IC₅₀ (nM) against WT HIV-1CC₅₀ (μM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound First-Generation740 (Median IC₅₀)> 10> 13.5
Nevirapine First-Generation10 - 100> 100> 1000
Delavirdine First-Generation95> 100> 1052
Etravirine Newer Generation0.9 - 5.511> 2000
Rilpivirine Newer Generation0.35 - 0.6710> 14925
Doravirine Newer Generation12.2 (IC₅₀)> 100> 8196

EC₅₀ (Half-maximal Effective Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively. A lower value indicates higher potency. CC₅₀ (Half-maximal Cytotoxic Concentration) is the concentration that kills 50% of host cells. A higher value indicates lower cytotoxicity. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the drug.

Table 2: Fold Change in EC₅₀/IC₅₀ against NNRTI-Resistant HIV-1 Mutants

CompoundK103NY181CK103N + Y181CL100IE138K
Nevirapine > 50> 50HighHigh-
Delavirdine > 50> 50HighHigh-
Etravirine 1~3> 10> 10~3
Rilpivirine ~1~1.5~2-3~2.52-3
Doravirine < 2< 2< 2-~2.7

Fold Change (FC) represents the ratio of the EC₅₀/IC₅₀ for the mutant strain to that of the wild-type strain. A higher FC indicates greater resistance. Data is compiled from multiple sources where direct values were not available.

Mechanism of Action and Resistance Pathway

NNRTIs inhibit HIV-1 replication by binding to an allosteric site on the reverse transcriptase enzyme. This binding event prevents the conformational changes necessary for DNA synthesis. First-generation NNRTIs have a more rigid structure, making them susceptible to resistance from single point mutations (like K103N or Y181C) that alter the binding pocket. Newer generation NNRTIs, like Etravirine and Rilpivirine, are designed with greater conformational flexibility, allowing them to bind effectively even to mutated forms of the enzyme, thus requiring multiple mutations to confer high-level resistance.

NNRTI_Mechanism cluster_virus HIV-1 Life Cycle cluster_inhibition NNRTI Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Viral Proteins Viral Proteins Integration->Viral Proteins Transcription & Translation RT Reverse Transcriptase NNRTI NNRTI NNRTI->Viral DNA INHIBITS Pocket Allosteric Binding Pocket NNRTI->Pocket Binds

Figure 1: Mechanism of Action for NNRTIs.

Experimental Protocols

Cell-Based Antiviral Assay (p24 ELISA Method)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system.

a. Materials:

  • Cells: TZM-bl or MT-2 cell lines (human T-cell lines susceptible to HIV-1 infection).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., NL4-3) or clinical isolates.

  • Compounds: this compound and newer NNRTIs, dissolved in DMSO.

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Reagents: 96-well cell culture plates, p24 Antigen ELISA kit.

b. Protocol:

  • Cell Seeding: Seed TZM-bl or MT-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound, Etravirine) in culture medium.

  • Infection and Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Immediately after, add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂.

  • Quantification of Viral Replication: After incubation, centrifuge the plate to pellet the cells. Collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 capsid protein in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the absorbance values using a plate reader. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

c. Cytotoxicity Assay (CC₅₀):

  • Perform the assay as described above, but without adding the virus.

  • After the incubation period, assess cell viability using a reagent such as XTT or MTT.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed TZM-bl cells in 96-well plate C Add compounds and HIV-1 virus to cells A->C B Prepare serial dilutions of NNRTI compounds B->C D Incubate for 3-5 days at 37°C C->D E Collect culture supernatant D->E F Quantify p24 antigen using ELISA E->F G Calculate % inhibition vs. virus control F->G H Determine EC50 from dose-response curve G->H

Figure 2: Workflow for Cell-Based Antiviral Assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

a. Materials:

  • Enzyme: Recombinant purified HIV-1 Reverse Transcriptase.

  • Substrate: Poly(rA)/oligo(dT) template/primer.

  • Nucleotides: Labeled dTTP (e.g., ³H-dTTP or DIG-dUTP) and unlabeled dNTPs.

  • Compounds: this compound and newer NNRTIs, dissolved in DMSO.

  • Reagents: Assay buffer (Tris-HCl, KCl, MgCl₂, DTT), 96-well reaction plates, scintillation fluid or ELISA detection reagents.

b. Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, poly(rA)/oligo(dT) template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified HIV-1 RT enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Nucleotide Addition: Add the mix of dNTPs, including the labeled dTTP, to the wells.

  • Reaction Incubation: Continue incubation at 37°C for 1-2 hours to allow for DNA synthesis.

  • Termination and Detection: Stop the reaction by adding EDTA or by precipitating the newly synthesized DNA onto a filter mat using trichloroacetic acid (TCA).

  • Quantification:

    • For radiolabeled assays (³H-dTTP), measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays (DIG-dUTP), use an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) for colorimetric detection in an ELISA format.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no compound). The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparative data clearly illustrates the evolution of NNRTIs. While this compound demonstrated potency as a first-generation inhibitor, its efficacy is significantly compromised by common resistance mutations. Newer generation NNRTIs, such as Etravirine, Rilpivirine, and Doravirine, exhibit substantially greater potency against both wild-type and, critically, NNRTI-resistant HIV-1 strains. This improved resistance profile, coupled with favorable safety and pharmacokinetic properties, establishes them as superior alternatives in the landscape of antiretroviral therapy. The experimental protocols provided herein offer standardized methods for the continued evaluation and benchmarking of novel NNRTI candidates.

References

Safety Operating Guide

Navigating the Disposal of Atevirdine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of Atevirdine should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental exposure, refer to the general first aid measures outlined in Safety Data Sheets (SDS) for similar chemical compounds.

Step-by-Step Disposal Protocol

In the absence of a specific SDS for this compound, the following step-by-step process provides a conservative and safe approach to its disposal:

  • Hazard Assessment: The first crucial step is to determine if this compound should be classified as hazardous waste. While this compound is not specifically listed on the NIOSH hazardous drug list or as an EPA hazardous waste, it is prudent to treat it as such due to its nature as a biologically active compound. A thorough evaluation should be conducted based on the criteria of ignitability, corrosivity, reactivity, and toxicity. Without specific data, a conservative approach would be to assume it may have properties that qualify it as hazardous waste.

  • Segregation of Waste: this compound waste should be segregated from general laboratory waste. This includes any unused or expired pure compound, contaminated lab supplies (e.g., pipette tips, gloves, vials), and solutions containing this compound.

  • Containerization: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical. The label should clearly state "Hazardous Waste," "this compound," and include the date of accumulation.

  • Waste Manifest and Documentation: Maintain a detailed log of the this compound waste being generated. This documentation is crucial for tracking and compliance with institutional and regulatory requirements.

  • Storage: Store the container of this compound waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on local, state, and federal regulations and may have procedures for handling unclassified chemical waste.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data and Hazard Identification

While specific quantitative data for this compound's hazards are not available, the following table outlines the key parameters that should be identified from a compound's SDS to inform a comprehensive disposal plan. Researchers should strive to obtain the SDS for this compound from the manufacturer or supplier. The data for the similar compound, Etravirine, is provided as an example of the type of information to look for.

Hazard ParameterEtravirine (Example)This compound (Data to be Determined)
Acute Toxicity (Oral) Harmful if swallowed[1][2]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[1]
Carcinogenicity Not classified
Mutagenicity Not classified
Teratogenicity Not classified
EPA Hazardous Waste Code Not listed

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is to follow the established protocols for hazardous chemical waste disposal as outlined above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process in the absence of specific data.

AtevirdineDisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_decision Decision Point start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_hazard Assess Hazard (Consult SDS if available) segregate Segregate Waste (Solid & Liquid) assess_hazard->segregate is_sds_available Is this compound SDS Available? ppe->is_sds_available containerize Containerize & Label ('Hazardous Waste - this compound') segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact Institutional EHS store->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal is_sds_available->assess_hazard is_sds_available->segregate No (Treat as Hazardous)

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet thorough procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts for specific guidance.

References

Essential Safety and Logistical Information for Handling Atevirdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Atevirdine, a potent non-nucleoside reverse transcriptase inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. The following information is based on best practices for handling potent antiviral compounds.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper donning and doffing of PPE.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound

All manipulations of this compound, both in solid and solution form, must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Post-Procedure Don PPE Don PPE Prepare BSC Prepare BSC Don PPE->Prepare BSC Ensure proper fit Weigh this compound Weigh this compound Prepare BSC->Weigh this compound Decontaminate work surface Prepare Solutions Prepare Solutions Weigh this compound->Prepare Solutions Minimize aerosol generation Decontaminate BSC Decontaminate BSC Prepare Solutions->Decontaminate BSC After experiment completion Doff PPE Doff PPE Decontaminate BSC->Doff PPE Follow proper procedure cluster_generation Waste Generation cluster_containment Containment cluster_treatment Treatment & Disposal Solid Waste Solid Waste Biohazard Bags Biohazard Bags Solid Waste->Biohazard Bags Liquid Waste Liquid Waste Sealed Containers Sealed Containers Liquid Waste->Sealed Containers Sharps Sharps Sharps Containers Sharps Containers Sharps->Sharps Containers Autoclave & Incinerate Autoclave & Incinerate Biohazard Bags->Autoclave & Incinerate Chemical Disinfection Chemical Disinfection Sealed Containers->Chemical Disinfection Sharps Containers->Autoclave & Incinerate Incineration Incineration Chemical Disinfection->Incineration Followed by

References

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